Steroid sulfatase-IN-4

Catalog No.
S12885049
CAS No.
M.F
C19H17ClN2O5S
M. Wt
420.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Steroid sulfatase-IN-4

Product Name

Steroid sulfatase-IN-4

IUPAC Name

[2-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate

Molecular Formula

C19H17ClN2O5S

Molecular Weight

420.9 g/mol

InChI

InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25)

InChI Key

FNMHDFLXMHWFAX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OS(=O)(=O)N)Cl

Quantitative Data Summary for Steroid sulfatase-IN-4

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Characterization
IC₅₀ (Human STS) 25 nM (irreversible inhibition) [1] [2]
Target Steroid Sulfatase (STS) [1] [2]
Inhibition Type Irreversible [1] [2]
Molecular Weight 420.87 [1] [2]
Molecular Formula C₁₉H₁₇ClN₂O₅S [1] [2]
CAS Number 2990549-73-8 [2]
Primary Research Application Study of endometriosis [1] [2]
Cytotoxicity (HEK-293 cells) 53.6% inhibition at 20 μM after 24h [2]
Inhibition of 17β-HSD1 25% inhibition at 1 μM in a cell-free assay [2]
Metabolic Stability Good stability in human hepatic S9 fraction; low intrinsic clearance (Cl(int) <30 μL/min/mg protein) [2]

Experimental Context and Protocols

The provided data points are typically generated through standardized biochemical and cellular assays. Below is an overview of the common experimental workflows that were likely used to characterize Steroid sulfatase-IN-4.

STS Enzyme Inhibition Assay

The primary goal of this assay is to determine the compound's potency (IC₅₀ value) and mechanism of action against the STS enzyme.

  • Workflow: The diagram below outlines the general steps involved in an STS inhibition assay.

  • Key Protocol Details:
    • Enzyme Source: The assay can use a homogenate of cells (often from a human cell line) that have been genetically engineered to overexpress the human STS enzyme [3].
    • Substrate: A labeled form of a natural substrate, such as Estrone Sulfate (E1S) or Dehydroepiandrosterone Sulfate (DHEAS), is used. The label (e.g., tritium, ³H) allows for detection of the product [3].
    • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor before adding the substrate. For irreversible inhibitors like this compound, a longer pre-incubation time is often used to allow for covalent modification of the enzyme.
    • Irreversibility Testing: To confirm irreversible action, the enzyme-inhibitor mixture is often diluted extensively. If the enzyme activity does not recover, it indicates that the inhibitor has permanently inactivated it, rather than just binding reversibly.
Cellular Activity and Cytotoxicity Assay

This assay evaluates the inhibitor's effect in a whole-cell environment, which is more physiologically relevant.

  • Workflow: The diagram below illustrates the process for assessing a compound's effect on living cells.

  • Key Protocol Details:
    • Cell Lines: For STS inhibition, hormone-dependent cancer cell lines like T47D (breast cancer) are used. Cytotoxicity is often tested on general lines like HEK-293 (human embryonic kidney) to assess general cell health impact [4] [2].
    • Treatment: Cells are treated with a range of compound concentrations for a specified period (e.g., 24 hours).
    • Viability Readout: Cytotoxicity is measured by assays that indicate metabolic activity or cell number. The result (53.6% inhibition at 20 μM) suggests the compound has some cytotoxic effect at high concentrations, which is an important consideration for its therapeutic window [2].

The Biological Role of Steroid Sulfatase (STS)

To understand the therapeutic potential of this compound, it is crucial to know the biological role of its target.

  • Core Function: STS is the enzyme responsible for hydrolyzing steroid sulfates (like E1S and DHEAS) into their active, unconjugated forms (Estrone and DHEA). These products are precursors for the most potent estrogens and androgens [5] [6] [7].
  • Therapeutic Rationale: Because STS is overexpressed in many hormone-dependent cancers (e.g., breast, prostate, endometrial), its activity fuels tumor growth by supplying active hormones. Inhibiting STS is a validated strategy to starve cancer cells of these growth-stimulating signals [8] [6] [7].
  • Research Application: The high potency of this compound makes it a valuable chemical tool for researchers to probe the biology of STS in disease models like endometriosis, which is also an estrogen-dependent condition [1] [2].

References

Experimental Data and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the experimental context is crucial for evaluating this compound. The table below summarizes key in vitro experimental findings.

Assay Type Findings/Outcome
Cytotoxicity (HEK-293 cells) 53.6% inhibition of cell viability at 20 μM after 24-hour treatment [1].

| Metabolic Stability | Shows good stability in human hepatic S9 fraction with low intrinsic clearance (Clenzyme="" ,="" -="" 1="" 17β-hydroxysteroid="" 25%="" 30="" <="" [color="#5F6368" [label="Calculate E1 formed per time per mg protein" [shape="rectangle," ]="" ```dot="" a="" activity.="" against="" assay [1].="" assess="" at="" can="" cell-free="" color="#202124" common="" dehydrogenase="" diagram="" digraph="" edge="" experimental="" fillcolor="#4285F4" following="" fontcolor="#FFFFFF" for="" g="" human="" illustrates="" in="" inhibition="" measuring="" method1="" method2="" methods.="" mg="" min="" node="" protein) [1].="" rankdir="TB" researchers="" selectivity="" several="" shows="" start="" step1_1="" step1_2="" step1_3="" step1_4="" step2_1="" step2_2="" step2_3="" step2_4="" sts="" the="" two="" type="" using="" workflows="" {="" |="" μl="" μm,=""> Method1 Start -> Method2

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References

Comprehensive Technical Review: Steroid Sulfatase-IN-4 - A Potent Irreversible STS Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Significance

Steroid sulfatase-IN-4 (Compound 16) represents a significant advancement in the development of irreversible steroid sulfatase (STS) inhibitors with potential applications in treating hormone-dependent conditions. This compound exhibits potent enzymatic inhibition with an IC₅₀ of 25 nM against human STS, positioning it as a promising candidate for therapeutic development, particularly for endometriosis research [1] [2]. STS plays a critical role in hormone regulation by catalyzing the hydrolysis of steroid sulfates to their active forms, and its inhibition presents a valuable strategy for controlling local estrogen production in estrogen-dependent diseases [3].

The development of STS inhibitors like this compound addresses a significant medical need for novel treatments for hormone-dependent conditions that remain unresponsive to current therapies. Research indicates that STS overexpression is associated with therapeutic resistance in various cancers, including castration-resistant prostate cancer (CRPC), where it drives metabolic reprogramming and enhances mitochondrial respiration [4]. Similarly, in estrogen receptor-positive breast cancer (ERBC), STS has emerged as a promising drug target due to its involvement in the biosynthesis of estrogens and androgens [5]. The strategic inhibition of STS represents a targeted approach to disrupt local hormone production without affecting systemic hormone levels.

Biochemical and Pharmacological Profile

Chemical Properties and Mechanism of Action

This compound (CAS No. 2990549-73-8) is characterized by the molecular formula C₁₉H₁₇ClN₂O₅S and a molecular weight of 420.87 g/mol [1] [2]. The compound features a complex structure optimized for irreversible inhibition of the STS enzyme, distinguishing it from reversible inhibitors through its covalent modification of the enzyme's active site. This irreversible mechanism provides sustained pharmacological activity beyond the compound's plasma half-life, potentially allowing for less frequent dosing regimens in therapeutic applications [1].

The compound's mechanism aligns with the general understanding of STS inhibition, where inhibitors target the catalytic formylglycine residue (FGly75) in the STS active site [3]. STS normally catalyzes the hydrolysis of sulfate moieties from steroid sulfates through a four-step mechanism involving activation of FGly75 by a water molecule, nucleophilic attack on the substrate sulfur atom (facilitated by Ca²⁺ cofactor), release of the free hydroxy-product, and final regeneration of FGly [3]. As an irreversible inhibitor, this compound likely forms a permanent covalent bond with critical residues in the active site, preventing subsequent catalytic cycles.

Table 1: Key Biochemical Properties of this compound

Property Value Measurement Context
IC₅₀ against human STS 25 nM Cellular assays [1]
Inhibition Mechanism Irreversible Type of inhibition [1] [2]
Metabolic Stability Good Human hepatic S9 fraction [1]
Intrinsic Clearance (Clᵢₙₜ) <30 μL/min/mg protein Human hepatic S9 fraction [1]
Cytotoxicity (HEK-293) 53.6% inhibition at 20 μM 24-hour treatment [1]
Inhibition of 17β-HSD1 25% at 1 μM Cell-free assay [1]
Selectivity and Secondary Pharmacological Activities

While this compound demonstrates high potency against STS, its selectivity profile includes moderate interaction with other enzymatic systems. At a concentration of 1 μM, the compound exhibits approximately 25% inhibition against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) in cell-free assays [1]. This secondary activity is noteworthy as 17β-HSD1 plays a role in the final step of estradiol biosynthesis, potentially contributing to an enhanced anti-estrogenic effect in therapeutic contexts. However, comprehensive selectivity screening against a broad panel of enzymes and receptors would be necessary to fully characterize its pharmacological profile.

Cytotoxicity assessment revealed that this compound at 20 μM concentration for 24 hours inhibits HEK-293 cell viability by 53.6%, indicating moderate cellular toxicity at higher concentrations [1]. This cytotoxicity profile suggests a potential therapeutic window that would need careful evaluation during further development. The compound's favorable metabolic stability in human hepatic S9 fraction, with low intrinsic clearance (<30 μL/min/mg protein), indicates reduced susceptibility to rapid hepatic degradation, potentially supporting reasonable in vivo half-life [1].

Steroid Sulfatase Biology and Therapeutic Targeting

Physiological Functions and Pathological Significance

Steroid sulfatase is a membrane-associated enzyme localized in the endoplasmic reticulum with a molecular mass of approximately 63 kDa [3]. It functions as a key regulator in steroid homeostasis by hydrolyzing sulfated steroid precursors into their active forms, including the conversion of dehydroepiandrosterone sulfate (DHEAS) to DHEA and estrone sulfate (E1S) to estrone [6] [3]. STS deficiency in humans leads to X-linked ichthyosis, a genetic skin disorder characterized by impaired desquamation due to accumulated cholesterol sulfate in the stratum corneum [3]. This condition highlights the enzyme's critical role in maintaining epidermal homeostasis.

In pathological contexts, STS overexpression has been demonstrated in various hormone-dependent cancers and gynecological conditions. Research in prostate cancer models reveals that STS upregulation promotes metabolic reprogramming toward enhanced oxidative phosphorylation, increasing mitochondrial respiration and electron transport chain activity [4]. This metabolic adaptation contributes to treatment resistance in castration-resistant prostate cancer, where STS inhibition with specific agents like SI-2 significantly reduces oxygen consumption rate and Complex I enzyme activity [4]. The central role of STS in steroid activation and cellular metabolism establishes it as a valuable therapeutic target for multiple conditions.

G Steroid_Sulfates Steroid Sulfates (DHEAS, E1S) STS_Enzyme STS Enzyme (Hydrolysis) Steroid_Sulfates->STS_Enzyme STS Activity Active_Steroids Active Steroids (DHEA, E1) STS_Enzyme->Active_Steroids Conversion Estradiol Estradiol (E2) Active_Steroids->Estradiol Further Activation Cellular_Effects Cellular Effects: - Tumor Growth - Metabolic Reprogramming - Treatment Resistance Estradiol->Cellular_Effects Promotes STS_Inhibitor STS Inhibitor (this compound) STS_Inhibitor->STS_Enzyme Inhibition (IC₅₀ = 25 nM)

Diagram 1: STS enzymatic pathway and inhibition mechanism. STS hydrolyzes steroid sulfates to active forms; this compound inhibits this process with high potency.

STS Inhibition as a Therapeutic Strategy

The therapeutic rationale for STS inhibition stems from its role in regulating local hormone concentrations in peripheral tissues, particularly relevant in postmenopausal women where ovarian estrogen production has ceased [3]. In this context, local STS activity becomes the primary source of active estrogens in hormone-sensitive tissues. For conditions such as endometriosis, estrogen receptor-positive breast cancer, and hormone-dependent prostate cancer, STS inhibition offers a targeted approach to reduce local estrogen stimulation without affecting systemic estrogen levels, potentially minimizing side effects associated with global estrogen suppression.

The clinical validation of STS inhibition as a therapeutic strategy is supported by the development of other STS inhibitors, most notably Irosustat, which has progressed to phase II clinical trials for estrogen-dependent breast cancer [7] [8]. The limited clinical success of earlier STS inhibitors underscores the need for more potent and optimized compounds like this compound. Recent research has focused on non-steroidal sulfamate derivatives as favorable scaffolds for STS inhibitor design, aiming to avoid estrogenic side effects associated with steroidal inhibitor metabolites [7] [8]. Additionally, the development of dual-acting molecules that inhibit STS along with other synergistic mechanisms represents an emerging strategy to enhance therapeutic efficacy [7].

Experimental Assessment of STS Activity and Inhibition

Standard STS Activity Assay Protocols

The evaluation of STS inhibitory activity typically employs well-established experimental protocols measuring the enzyme's capability to hydrolyze radioactive or fluorescent steroid substrates. A standard method involves incubating cell lysates or purified STS enzyme with tritiated estrone sulfate ([6,7-³H] E1S) as substrate, with adjustments to final concentration using unlabeled E1S [9]. Following incubation, the product estrone is separated from the substrate estrone sulfate through toluene partition, and radioactivity is quantified using liquid scintillation spectrometry [9]. Results are conventionally expressed as pmol of estrone formed per hour per mg of protein, providing a direct measurement of enzymatic activity.

For purified STS enzyme characterization, kinetic parameters can be determined using similar methodologies. Research with STS purified from human placenta has demonstrated that the enzyme hydrolyzes DHEA-S and E1-S with Kₘ values in the micromolar range, reflecting its high affinity for these physiological substrates [3]. These fundamental assay protocols provide the foundation for evaluating inhibitory potency of novel compounds like this compound, with IC₅₀ values determined by measuring residual STS activity at varying inhibitor concentrations.

Table 2: Experimental Methods for STS Activity and Inhibition Assessment

Method Category Specific Techniques Key Applications and Readouts
Enzyme Activity Assays Radioactive E1S hydrolysis with toluene partition [9] STS activity in cell lysates, pmol E1 formed/h/mg protein
Fluorescence-based inhibition assays [5] High-throughput screening of inhibitors
¹H NMR spectroscopy [5] Catalytic activity analysis of purified STS
Cellular Functional Assays Seahorse XF Mito Stress Test [4] Mitochondrial respiration, Oxygen Consumption Rate (OCR)
Complex I Enzyme Activity Assay [4] Electron transport chain function
MTT calorimetric assay [5] Cytotoxicity assessment
Structural & Binding Studies Molecular docking [5] [8] Theoretical binding efficiency to STS active site
STD-NMR [5] Protein-ligand interactions
Molecular dynamic simulation [5] Stability of inhibitor-enzyme complexes
Advanced Functional Assessments in Disease Models

Beyond direct enzymatic inhibition assays, comprehensive evaluation of STS inhibitors requires assessment of functional consequences in disease-relevant models. In prostate cancer research, the Seahorse XF Mito Stress Test has been employed to demonstrate that STS overexpression increases mitochondrial respiration and oxygen consumption rate (OCR), while STS inhibition significantly reduces these parameters [4]. This assay typically involves sequential injection of modulators including oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin (Complex I and III inhibitors) to evaluate different aspects of mitochondrial function [4].

Additionally, mitochondrial Complex I enzyme activity assays provide specific measurement of electron transport chain function affected by STS activity [4]. These functional assessments are particularly valuable for understanding the metabolic consequences of STS inhibition in cancer models where STS-driven reprogramming enhances oxidative phosphorylation for cellular survival. For endometriosis research, organoid culture systems offer a relevant experimental platform to evaluate compound effects in a more physiologically appropriate context, as demonstrated by studies showing that STS overexpression promotes organoid growth upon DHEAS treatment [4].

Research Applications and Potential Therapeutic Directions

Endometriosis and Gynecological Conditions

The primary research application identified for this compound is in the study of endometriosis, a common gynecological disorder characterized by the presence of endometrial-like tissue outside the uterine cavity [1] [2]. This condition is estrogen-dependent, with local estrogen formation playing a crucial role in the proliferation and maintenance of endometriotic lesions. In endometriosis, the balance between STS and sulfotransferases is often disturbed, favoring the production of active estrogens from circulating sulfated precursors [3]. The potent STS inhibition offered by this compound may help restore this balance, reducing local estrogen activation and potentially inhibiting lesion growth.

Despite the compelling rationale for STS inhibition in endometriosis, clinical results with earlier inhibitors have been modest. Phase II trials with STS inhibitors have thus far failed to demonstrate convincing clinical outcomes for patients with endometrial cancer and endometriosis [3]. These challenges highlight the need for more potent inhibitors with optimized pharmacological properties, positioning this compound as a promising candidate for further investigation. Its irreversible mechanism of action may provide enhanced efficacy compared to earlier reversible inhibitors, potentially overcoming limitations observed in previous clinical trials.

Oncological Applications

Beyond endometriosis, this compound holds significant potential for oncology research, particularly for hormone-dependent cancers such as breast and prostate cancer. In estrogen receptor-positive breast cancer, elevated STS expression is associated with increased tumor proliferation, and STS inhibition represents a validated therapeutic strategy currently under clinical investigation [8]. Similarly, in castration-resistant prostate cancer, STS upregulation is linked to resistance to anti-androgen therapies like enzalutamide and abiraterone, with STS inhibition demonstrating potential for restoring treatment sensitivity [4].

Recent research has revealed intriguing connections between STS activity and metabolic reprogramming in cancer cells. In treatment-resistant prostate cancer models, STS overexpression enhances mitochondrial respiration and electron transport chain activity, while STS inhibition suppresses these metabolic adaptations [4]. This suggests that compounds like this compound may exert anti-tumor effects through dual mechanisms: direct reduction of active steroid hormones and disruption of cancer cell metabolism. This multifaceted activity positions STS inhibitors as promising agents for combination therapies targeting both hormonal signaling and metabolic dependencies in advanced cancers.

Conclusion and Future Perspectives

This compound represents a significant contribution to the field of STS inhibition, exhibiting potent irreversible inhibition with an IC₅₀ of 25 nM against human STS. Its favorable metabolic stability profile and demonstrated activity in cellular systems support its continued investigation as a potential therapeutic agent, particularly for endometriosis and hormone-dependent cancers. The compound's irreversible mechanism of action may offer advantages over reversible inhibitors in terms of duration of effect and potency, potentially addressing limitations observed with earlier STS inhibitors in clinical development.

References

Steroid sulfatase-IN-4 cell proliferation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Established Protocols for STS Inhibitor Assays

Although a protocol for "STS-IN-4" is not available, the following table summarizes the common methods and cell lines used in recent research, which can be adapted for evaluating new STS inhibitors [1] [2] [3].

Assay Type Common Cell Lines Used Key Readouts & Measurements Supporting Method Details from Literature

| Cell Proliferation/Growth | • C4-2B (PCa) • VCaP (PCa) • MCF-7 (BC) • T47D (BC) | • Cell count/viability • Colony formation capacity [2] • Organoid growth [1] | • Cells maintained in RPMI 1640 or DMEM with 10% FBS [1] [2]. • Experiments often use phenol-red-free media with charcoal-stripped serum to eliminate hormone interference [4]. | | STS Activity Inhibition | • VCaP • C4-2B STS (STS-overexpressing) • JEG-3 (control, high STS) | • Fluorescence from 4-Methylumbelliferyl sulfate hydrolysis [2]. • Hydrolysis of radiolabeled E1S (e.g., [³H]-Estrone Sulfate) [4]. | • STS activity assay performed at pH 7.5 for specificity [2]. • Activity normalized to total protein concentration [2]. | | Mechanistic & Downstream Analysis | • C4-2B MDVR (Enzalutamide-resistant) • C4-2B STS | • Oxygen Consumption Rate (OCR) via Seahorse XF Mito Stress Test [1]. • Mitochondrial Complex I Enzyme Activity [1]. • AR transcriptional activity (Luciferase reporter assay) [2]. | • For OCR: Cells seeded at 26,000 cells/well; assay medium supplemented with glucose, pyruvate, glutamine; sequential injection of oligomycin, FCCP, and rotenone/antimycin A [1]. |

Experimental Workflow for Evaluating an STS Inhibitor

Based on the methodologies in the search results, the general workflow for a cell proliferation study can be adapted for a new inhibitor like "STS-IN-4". The diagram below outlines a logical sequence of experiments.

G Start Start: Establish Baseline Step1 1. Confirm STS Activity Inhibition Start->Step1 Step2 2. Perform Cell Proliferation Assays Step1->Step2 Sub1_1 Use fluorescent (4-MU sulfate) or radiolabeled (³H-E1S) substrate Step1->Sub1_1 Sub1_2 Normalize activity to total protein Step1->Sub1_2 Step3 3. Investigate Mechanism of Action Step2->Step3 Sub2_1 Cell Viability Assays (e.g., MTT, Cell Counting) Step2->Sub2_1 Sub2_2 Clonogenic Assays (Long-term survival) Step2->Sub2_2 Sub2_3 Organoid Growth Assays (3D culture models) Step2->Sub2_3 Step4 4. Conduct In Vivo Validation Step3->Step4 Sub3_1 Seahorse XF Mito Stress Test (Metabolic Reprogramming) Step3->Sub3_1 Sub3_2 Complex I Enzyme Activity (Oxidative Phosphorylation) Step3->Sub3_2 Sub3_3 AR Transcriptional Activity (Luciferase Reporter Assay) Step3->Sub3_3 End End: Data Analysis & Reporting Step4->End

Detailed Protocol for Key Assays

Here are detailed methodologies for core experiments, compiled from the literature, which you can adapt for your compound.

Cell Proliferation and Colony Formation Assay

This protocol is adapted from studies that demonstrated STS inhibition suppresses prostate cancer cell growth and colony formation [2].

  • Key Reagents: Steroid sulfatase inhibitor (e.g., your "STS-IN-4"), DHEAS (dehydroepiandrosterone sulfate), cell culture media (RPMI 1640 or DMEM), fetal bovine serum (FBS), charcoal-stripped FBS, penicillin/streptomycin, crystal violet or cell viability assay kits (e.g., MTT).
  • Cell Lines: Androgen-sensitive or resistant prostate cancer lines (e.g., VCaP, C4-2B, C4-2B MDVR) [1] [2]. Breast cancer lines (e.g., MCF-7, T47D) can be used for estrogen-dependent studies [3].
  • Procedure:
    • Cell Seeding: Plate cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for colony formation) at a density of 1x10³ to 5x10³ cells/well in complete medium.
    • Compound Treatment: After 24 hours, treat cells with a concentration gradient of your STS inhibitor. Include a control group with vehicle (e.g., DMSO) only. To demonstrate STS-specific effects, include a group co-treated with a substrate like 100 nM DHEAS [2].
    • Incubation and Measurement:
      • For viability assays, incubate for 3-5 days and measure cell proliferation using a standard method (e.g., MTT, CellTiter-Glo).
      • For clonogenic assays, incubate for 1-2 weeks, allowing colonies to form. Fix cells with methanol, stain with crystal violet (0.5% w/v), and count colonies (>50 cells).
  • Data Analysis: Express results as percentage inhibition relative to vehicle control. Use statistical tests (e.g., Student's t-test, ANOVA) to determine significance.
STS Enzyme Activity Assay

This protocol is critical for confirming that your compound directly inhibits the STS enzyme [2] [4].

  • Key Reagents: STS inhibitor, 4-Methylumbelliferyl sulfate (4-MUS) or [6,7-³H]-Estrone Sulfate ([³H]-E1S), assay buffer (PBS, pH 7.5), cell lysis buffer (e.g., RIPA buffer), fluorescence microplate reader or liquid scintillation counter.
  • Cell Preparation: Use cell lines with known STS activity (e.g., VCaP, C4-2B STS, JEG-3). Prepare cell lysates by scraping cells in PBS or lysis buffer and determine protein concentration.
  • Procedure (Fluorescence-based):
    • Reaction Setup: In a 96-well plate, mix cell lysate (containing 10-50 µg total protein) with assay buffer and a range of inhibitor concentrations. Pre-incubate for 10-15 minutes.
    • Initiate Reaction: Add the substrate 4-MUS to a final concentration of 0.5 mM [2].
    • Incubation and Reading: Incubate at 37°C for 1-2 hours. Measure the fluorescence of the hydrolyzed product, 4-Methylumbelliferone (4-MU), at excitation/emission wavelengths of 355/460 nm.
  • Data Analysis: Calculate STS activity as fluorescence units per µg of protein per hour. Determine the IC₅₀ value of your inhibitor from the dose-response curve.

Important Considerations for Your Research

  • Hormone Deprivation: To accurately study the STS pathway, use phenol-red-free media supplemented with 10% charcoal-stripped serum for at least 72 hours before and during experiments. This depletes exogenous steroids and prevents unintended activation of hormone receptors [4].
  • Metabolic Reprogramming: Recent evidence shows that STS overexpression increases mitochondrial respiration. Consider including a Seahorse XF Mito Stress Test to investigate if your inhibitor affects metabolic pathways in addition to proliferation [1].
  • Combination Therapy: STS inhibitors have shown synergistic effects with anti-androgen therapies like enzalutamide. Testing your compound in combination with standard treatments could be a valuable next step [2].

References

Steroid Sulfatase (STS) and Androgen Receptor (AR) Signaling in Prostate Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The studies highlight that STS plays a critical role in castration-resistant prostate cancer (CRPC) by hydrolyzing sulfated steroids like dehydroepiandrosterone sulfate (DHEAS) into active androgens (e.g., DHEA), which in turn fuel AR signaling and confer resistance to therapies like enzalutamide [1] [2]. Inhibiting STS is thus a promising therapeutic strategy.

Experimental Workflow for STS Inhibitor Characterization

The diagram below outlines a logical workflow for characterizing a novel STS inhibitor, integrating key assays from the search results.

workflow Start Start: Characterize STS Inhibitor Step1 In vitro STS Activity Assay Start->Step1 Step2 Cell-based & Transcriptional Assays Step1->Step2 Sub1_1 Fluorogenic substrate (e.g., 4-MUS) Step1->Sub1_1 Sub1_2 Cell lysates or purified enzyme Step1->Sub1_2 Step3 Investigate Resistance Mechanisms Step2->Step3 Sub2_1 AR Transcriptional Activity (Luciferase Reporter Assay) Step2->Sub2_1 Sub2_2 Cell Proliferation & Colony Formation Step2->Sub2_2 Step4 In vivo Validation Step3->Step4 Sub3_1 Metabolic Reprogramming (e.g., Mitochondrial Stress Test) Step3->Sub3_1 End Integrated Data Analysis Step4->End Sub4_1 Animal models of CRPC Step4->Sub4_1 Sub4_2 Tumor growth & Serum PSA measurement Step4->Sub4_2

Key Assays and Protocols

The tables below summarize the core assays and example protocols based on the literature, which can be adapted for characterizing STS-IN-4.

Table 1: Core In vitro and Cellular Assays for STS Inhibitor Profiling

Assay Objective Key Methodological Details Readout / Measurement Relevant Context from Literature
STS Enzyme Activity Use fluorogenic substrate (e.g., 4-MUS); incubate with cell lysates/inhibitor; measure fluorescence [1] [3]. Fluorescence intensity (Ex/Em ~355/460 nm); % enzyme inhibition. Validated in prostate cancer cell lines (VCaP, C4-2B); used to test novel STS inhibitors (STSi) [1].
Intracellular Androgen Synthesis Treat cells with DHEAS precursor; quantify steroids via LC-MS [1]. Concentration of DHEA, testosterone, DHT. STS overexpression increased intracellular DHEA and other androgens in C4-2B and LNCaP cells [1].
AR Transcriptional Activity Transfert cells with androgen-responsive luciferase reporter (e.g., PSA-6.0-Luc); treat with inhibitor/agonist [1]. Luciferase activity (relative light units). STS siRNA and STSi reduced AR transcriptional activity in VCaP cells [1].
Cell Growth & Viability Cell proliferation assays (e.g., colony formation) in hormone-deprived media with DHEAS [1]. Number of colonies or cell viability (% of control). STS inhibition suppressed growth of enzalutamide/abiraterone-resistant cells [1].

Table 2: Advanced Mechanistic and In vivo Studies

Assay Category Specific Assay Application in STS Research
Mechanistic Studies Mitochondrial Stress Test (Seahorse XF Analyzer) STS overexpression increased mitochondrial OCR; STS inhibitor SI-2 suppressed OCR in resistant cells [2] [4].
Electron Transport Chain Complex I Activity STS inhibition reduced Complex I enzyme activity, linking STS to metabolic reprogramming [2] [4].
In vivo Validation CRPC Xenograft Models STSi suppressed VCaP tumor growth and serum PSA in mouse models; enhanced efficacy of enzalutamide [1].

Critical Considerations for Protocol Development

When adapting these protocols for STS-IN-4, please consider the following:

  • Cell Model Selection: Use relevant models such as enzalutamide-resistant CRPC cell lines (e.g., C4-2B MDVR) or cells engineered to overexpress STS (e.g., C4-2B STS) to best recapitulate the treatment-resistant disease state [1] [2].
  • Physiologic Precursors: Include DHEAS in the culture media to model the clinical context where circulating adrenal androgens serve as a reservoir for intracrine androgen synthesis [1].
  • Combination Strategies: Given the role of STS in resistance, evaluate STS-IN-4 in combination with second-generation anti-androgens like enzalutamide, as the literature shows enhanced efficacy both in vitro and in vivo [1].

References

Steroid sulfatase-IN-4 siRNA combination experiment

Author: Smolecule Technical Support Team. Date: February 2026

Steroid Sulfatase (STS) in Disease and Therapy

STS is a key enzyme that activates steroid hormones by desulfating precursors like dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S). Its activity is crucial in hormone-dependent cancers and certain skin disorders.

  • Role in Cancer: STS is overexpressed in castration-resistant prostate cancer (CRPC), breast cancer, and colorectal cancer. It contributes to intracrine androgen and estrogen synthesis, driving cancer cell proliferation and resistance to therapies like enzalutamide and abiraterone [1] [2] [3]. Inhibiting STS is a validated therapeutic strategy for advanced prostate cancer and other hormone-dependent malignancies [1] [2].
  • Role in Skin Disease: A deficiency in STS activity causes X-linked ichthyosis (RXLI), a skin disorder characterized by abnormal keratinization and cellular senescence due to the accumulation of cholesterol sulfate [4] [5].

Quantitative Data on STS Inhibition and its Effects

The tables below summarize key quantitative findings from recent studies on STS inhibition.

Table 1: Functional Consequences of STS Inhibition in Cancer Models

Cancer Type Model System Intervention Key Outcome Reference
Prostate Cancer VCaP mouse xenograft STS Inhibitor (STSi) + Enzalutamide Significant suppression of tumor growth and decreased serum PSA levels [1].
Prostate Cancer C4-2B & VCaP cells siRNA knockdown / STS Inhibitor (STSi) Suppressed cell growth, colony formation, and AR transcriptional activity [1].
Colorectal Cancer HCT116 mouse xenograft STX64 (Irosustat) Effective treatment, reduced proliferation [3].
Prostate Cancer C4-2B STS & C4-2B MDVR cells SI-2 (STS Inhibitor) Significantly reduced oxygen consumption rate (OCR) and mitochondrial Complex I activity [6].

Table 2: Transcriptomic Changes in Keratinocytes Following STS Knockdown Based on RNA-seq data from primary keratinocytes with siRNA knockdown of STS [5].

Biological Process (GO Term) Direction of Change Fold-Enrichment Functional Implication
Keratinization Down 4.22 Disrupted skin barrier formation
Keratinocyte Differentiation Down 3.70 Impaired epidermal maturation
Cholesterol Efflux Down 4.90 Altered lipid metabolism
Epidermal Cell Differentiation Down 3.33 Impaired skin layer formation
Response to Estrogen Up 4.22 Altered hormone signaling

Detailed Experimental Protocols

Here are optimized protocols for combination experiments targeting STS.

Protocol 1: Combination Treatment with STS Inhibitor and siRNA in Prostate Cancer Cells

This protocol is designed to assess synergistic effects on cancer cell growth and is adapted from methodologies used in recent studies [1] [6].

1. Cell Culture and Seeding

  • Cell Lines: Use relevant models such as C4-2B (prostate cancer) or HCT116 (colorectal cancer).
  • Culture: Maintain cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.
  • Seeding: One day before transfection/treatment, plate cells at a density of (5 \times 10^4) to (1 \times 10^5) cells per well in a 6-well plate. Ensure even distribution by gently shaking the plate back and forth and side-to-side [7]. On the day of the experiment, cell confluency should be approximately 30%.

2. siRNA Transfection

  • siRNA: Use validated STS-specific siRNA (e.g., H00000412-R01).
  • Transfection Reagent: Lipofectamine RNAiMAX is recommended for lower cytotoxicity compared to Lipofectamine 2000 [7].
  • Procedure:
    • Dilute siRNA in Opti-MEM I reduced serum medium to a final concentration of 1-5 nM (lower concentrations are preferred to minimize miRNA network disruption) [7].
    • Dilute an appropriate volume of Lipofectamine RNAiMAX in Opti-MEM I.
    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 20 minutes.
    • Add the complex dropwise to the cells.
  • Controls: Include a non-targeting siRNA (scrambled) as a negative control.

3. Small Molecule Inhibitor Treatment

  • Timing: 24 hours post-transfection.
  • Compound: Add "STS-Inhibitor" to the culture medium. A range of concentrations should be tested to establish a dose-response curve. The specific solvent (e.g., DMSO) and its final concentration should be optimized and matched in vehicle control wells.

4. Analysis and Assays (Post 48-72 Hours Treatment)

  • Cell Viability: Assess using MTT or CellTiter-Glo assays.
  • Gene Expression: Extract total RNA and perform qRT-PCR to validate STS knockdown and analyze downstream targets (e.g., AR, PSA).
  • Protein Analysis: Perform Western blotting to confirm reduction in STS protein levels and changes in signaling pathways.
  • Functional Assays: Conduct colony formation assays to assess long-term clonogenic survival [1].

The following diagram illustrates the workflow for this combination experiment.

cluster_analysis Analysis Points Start Day 0: Plate Cells Transfect Day 1: Transfect with STS-specific siRNA Start->Transfect Treat Day 2: Treat with STS-Inhibitor Transfect->Treat Analyze Day 4/5: Analyze Outcomes Treat->Analyze A1 Viability (MTT Assay) A2 Gene Expression (qPCR) A3 Protein Level (Western Blot) A4 Clonogenic Survival

Protocol 2: Assessing Mitochondrial Function After STS Inhibition

This protocol uses the Seahorse XF Analyzer to measure metabolic changes, a key mechanism by which STS confers treatment resistance [6].

1. Cell Preparation and Treatment

  • Seed cells in a Seahorse XF culture plate at a density of 26,000 cells/well.
  • Transfert cells with STS siRNA and/or treat with "STS-Inhibitor" for 48 hours prior to the assay, as described in Protocol 1.

2. Seahorse XF Mito Stress Test

  • Day of Assay: Hydrate the sensor cartridge in a non-CO₂ 37°C incubator overnight.
  • Assay Medium: Replace growth medium with XF assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
  • Compound Injections:
    • Port A: Oligomycin (15 µM final) - inhibits ATP synthase.
    • Port B: FCCP (20 µM final) - uncouples mitochondria to measure maximum respiration.
    • Port C: Rotenone & Antimycin A (5 µM final each) - inhibit Complex I and III to measure non-mitochondrial respiration.
  • Data Normalization: Normalize the Oxygen Consumption Rate (OCR) data to protein concentration per well.

Key Signaling Pathways Affected by STS Inhibition

The diagram below summarizes the core signaling pathways impacted by STS inhibition, integrating findings from the search results.

cluster_androgen Androgen Pathway (Prostate Cancer) cluster_estrogen Estrogen Pathway (Breast/Colon Cancer) cluster_metabolism Metabolic Reprogramming cluster_skin Skin Homeostasis (STS Deficiency) STS STS Inhibition (siRNA / Small Molecule) DHEA DHEA → Androgens STS->DHEA Blocks E1 Estrone (E1) → Estradiol (E2) STS->E1 Blocks MITO Mitochondrial Respiration STS->MITO Suppresses CSO4 Cholesterol Sulfate (CSO4) Accumulation STS->CSO4 Leads to DHEAS DHEAS DHEAS->DHEA STS AR AR Signaling DHEA->AR Growth1 Cell Proliferation Therapy Resistance AR->Growth1 E1S Estrone Sulfate (E1S) E1S->E1 STS GPER GPER Signaling E1->GPER Growth2 Cell Proliferation GPER->Growth2 OXPHOS Oxidative Phosphorylation (↑ Oxygen Consumption Rate) MITO->OXPHOS YPEL3 ↑ YPEL3 Expression CSO4->YPEL3 Senescence Cellular Senescence Abnormal Differentiation YPEL3->Senescence

Critical Notes for Researchers

  • Compound Specificity: The term "Steroid sulfatase-IN-4" was not found in the available scientific literature. You must verify the chemical structure, manufacturer's data, and optimal working concentration for this specific compound before proceeding.
  • Optimization is Key: The siRNA and inhibitor concentrations, as well as the timing of combination treatments, are starting points based on general protocols [1] [7]. These parameters must be empirically optimized for your specific cell lines and experimental conditions.
  • Mechanistic Confirmation: Always include controls and parallel assays to confirm that the observed phenotypic effects (e.g., reduced viability) are indeed due to the on-target inhibition of STS. This can be done by measuring intracellular steroid levels or direct enzyme activity assays [3].

References

Comprehensive Application Notes and Protocols for Steroid Sulfatase Activity Assays in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Steroid Sulfatase (STS) and Its Therapeutic Relevance

Steroid sulfatase (STS) is a critical enzymatic regulator of steroid homeostasis that catalyzes the hydrolysis of sulfated steroid precursors into their active forms. This multipass membrane protein localized to the endoplasmic reticulum plays a pivotal role in the conversion of dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S) to their biologically active counterparts, dehydroepiandrosterone (DHEA) and estrone (E1), respectively [1]. The significance of STS in hormone-dependent pathologies extends across multiple cancer types, including breast, prostate, and endometrial cancers, where localized estrogen and androgen production fuels disease progression [2]. The therapeutic targeting of STS has therefore emerged as a promising strategy for treating hormone-dependent cancers, with several potent inhibitors currently under investigation.

The clinical relevance of STS inhibition stems from the unique pharmacokinetic properties of sulfated steroids. Circulating concentrations of steroid sulfates like DHEAS are typically 10-100 times higher than their unconjugated counterparts, and their extended half-lives (10-12 hours versus 20-30 minutes for unconjugated steroids) provide a substantial reservoir for peripheral activation via STS [3] [2]. This physiological context underscores the importance of robust assay systems for evaluating STS activity and inhibitor efficacy in both research and drug development settings. The following application notes provide detailed methodologies for assessing STS activity, with particular emphasis on screening and characterizing novel inhibitors such as Steroid sulfatase-IN-4.

Colorimetric STS Activity Assay: Principle and Protocol

Fundamental Principles and Reaction Scheme

The colorimetric sulfatase activity assay employs a synthetic substrate analog that undergoes enzymatic hydrolysis to yield a quantifiable chromogenic product. The assay principle centers on STS-mediated hydrolysis of 4-methylumbelliferyl sulfate (4-MUS), which generates 4-methylumbelliferone (4-MU), a highly fluorescent compound that can be detected with excellent sensitivity. For colorimetric detection without specialized equipment, the kit utilizes a substrate that produces 4-nitrocatechol upon sulfatase-mediated hydrolysis, which can be measured at OD = 515 nm [4]. This direct absorbance-based readout facilitates rapid screening of multiple samples simultaneously using standard laboratory microplate readers.

The enzymatic reaction mechanism follows classic Michaelis-Menten kinetics, where the sulfated substrate accesses the active site of STS, undergoes hydrolytic cleavage, and releases the desulfated product along with inorganic sulfate. The reaction rate proportionality to enzyme concentration forms the basis for quantitative activity determination, with the increase in absorbance at 515 nm directly correlating with sulfatase activity. This assay system effectively mimics the physiological function of STS in converting sulfated steroid precursors to their active forms, thereby providing a biologically relevant readout of enzymatic activity.

G A Sulfated Substrate (4-MUS) B STS Enzyme A->B Binding C Enzyme-Substrate Complex B->C D Hydrolysis Reaction C->D E Desulfated Product (4-MU) + SO₄²⁻ D->E

Figure 1: Schematic Representation of STS Enzymatic Reaction Mechanism. The diagram illustrates the stepwise process of substrate binding, complex formation, hydrolytic cleavage, and product release that constitutes the core STS catalytic cycle.

Detailed Step-by-Step Protocol
2.2.1 Reagent Preparation and Sample Handling
  • Sulfatase Assay Buffer Preparation: Thaw the supplied sulfatase assay buffer and allow it to reach room temperature (22-25°C) before use. For optimal performance, ensure complete dissolution of all components by gentle inversion [4].

  • Substrate Reconstitution: Prepare the sulfatase substrate solution by dissolving the contents of one vial of sulfatase substrate in 1.0 mL of sulfatase assay buffer. Mix thoroughly by vortexing for 30-60 seconds until completely dissolved. The reconstituted substrate solution should appear clear and colorless [4].

  • Sample Preparation: For cellular extracts, harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Lysate cells using an appropriate lysis buffer containing 0.1% Triton X-100 or similar detergent to ensure membrane disruption without inactivating STS. Centrifuge at 10,000 × g for 10 minutes at 4°C to remove insoluble debris. Determine protein concentration using a standard method such as Bradford or BCA assay and adjust to a final concentration of 0.5-2.0 mg/mL [5] [4].

  • Inhibitor Preparation: Prepare This compound stock solutions in appropriate solvents (typically DMSO), ensuring the final solvent concentration in the assay does not exceed 1% (v/v) to avoid enzyme inhibition. Prepare serial dilutions covering the expected IC₅₀ range based on preliminary data [6].

2.2.2 Assay Procedure and Kinetic Measurement
  • Reaction Mixture Assembly: In a clean microcentrifuge tube, combine 50 μL of sulfatase assay buffer, 10 μL of substrate solution, and 10-40 μL of sample (adjust volume with assay buffer). For inhibitor testing, preincubate the sample with 10 μL of this compound at appropriate concentrations for 15 minutes at 37°C before adding substrate [4].

  • Kinetic Measurement Setup: Transfer 80 μL of the reaction mixture to a 96-well microplate. Initiate the enzymatic reaction by adding 20 μL of sulfatase substrate to each well. Mix thoroughly by gentle pipetting or plate shaking for 10-15 seconds. Immediately place the plate in a preheated microplate reader maintained at 37°C [4].

  • Absorbance Monitoring: Measure absorbance at 515 nm at 30-second intervals for 30-60 minutes. The linear range of the reaction typically occurs within the first 10-20 minutes. For optimal results, ensure that absorbance values remain within the standard curve range (typically 0.1-2.0 AU) [4].

  • Reaction Termination and Final Measurement: After the kinetic measurement period, add 10 μL of stop solution to each well. Gently mix and record the final absorbance at 515 nm. The stop solution typically contains a chelating agent or acidic component that halts enzymatic activity [4].

Table 1: Typical Reaction Setup for STS Activity Assay with Inhibitor Testing

Component Positive Control Test Sample Inhibitor Sample Blank
Sulfatase Assay Buffer 50 μL 40 μL 30 μL 60 μL
Sample 10 μL 10 μL 10 μL -
Inhibitor (STS-IN-4) - - 10 μL -
Substrate Solution 20 μL 20 μL 20 μL 20 μL
Final Volume 80 μL 80 μL 80 μL 80 μL
2.2.3 Data Analysis and Calculation
  • Standard Curve Generation: Prepare a series of 4-nitrocatechol standards in assay buffer covering a concentration range of 0-100 μM. Measure absorbance at 515 nm and plot concentration versus absorbance to generate a standard curve. The correlation coefficient (R²) should exceed 0.99 for acceptable linearity [4].

  • Activity Calculation: Determine sulfatase activity using the following formula:

    Sulfatase Activity (mU/mL) = (ΔA × V × DF) / (ε × l × t × Vₛ)

    Where:

    • ΔA = Change in absorbance at 515 nm
    • V = Total reaction volume (mL)
    • DF = Dilution factor
    • ε = Extinction coefficient of 4-nitrocatechol ( 4.57 mM⁻¹cm⁻¹ at 515 nm)
    • l = Path length (cm)
    • t = Reaction time (minutes)
    • Vₛ = Sample volume (mL)

    One unit (U) of sulfatase activity is defined as the amount of enzyme that hydrolyzes 1 μmol of substrate per minute under the specified assay conditions [4].

  • Inhibitor Potency Determination: Calculate percentage inhibition for each concentration of this compound using the formula:

    % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] × 100

    Generate dose-response curves by plotting % inhibition against inhibitor concentration and determine the IC₅₀ value using appropriate nonlinear regression analysis (e.g., four-parameter logistic fit) [6].

Experimental Design Considerations for STS Activity Assessment

Optimization and Validation Parameters

Successful implementation of the STS activity assay requires careful attention to several critical parameters that significantly impact assay performance and data reliability. The pH optimum for STS activity typically falls within the physiological range (pH 7.0-7.5), though this should be verified for specific enzyme sources. The temperature sensitivity of STS necessitates strict maintenance of 37°C throughout the assay procedure, as deviations of just 2-3°C can alter reaction rates by 20-30% [4]. The linear range of the assay with respect to both time and protein concentration must be empirically determined for each new experimental system, with typical reaction linearity maintained for 10-30 minutes depending on enzyme concentration.

The validation of assay specificity represents another crucial consideration. Appropriate controls should include heat-inactivated enzyme samples (5 minutes at 95°C), no-substrate controls, and potential comparisons with recombinant STS of known activity. For inhibitor studies, solvent controls matching the highest DMSO concentration used in inhibitor stocks are essential to account for potential solvent effects on enzyme activity. The Z-factor, a statistical parameter reflecting assay quality and suitability for high-throughput screening, should exceed 0.5 for robust screening applications [6].

Table 2: Troubleshooting Guide for Common STS Activity Assay Issues

Problem Potential Causes Recommended Solutions
Low Signal/ Absorbance Enzyme concentration too low, substrate depletion, incorrect pH Increase protein concentration, verify substrate freshness, check buffer pH
High Background Substrate auto-hydrolysis, contaminated reagents, cell lysate interference Include no-enzyme controls, prepare fresh substrate, clarify lysates by centrifugation
Poor Reproducibility Temperature fluctuations, inconsistent timing, pipetting errors Use heated microplate reader, automate liquid handling, establish strict timing protocol
Non-Linear Kinetics Enzyme instability, product inhibition, limiting substrate Shorten measurement interval, dilute enzyme preparation, increase substrate concentration
Abnormal IC₅₀ Values Inhibitor solubility issues, pre-incubation time insufficient, solvent effects Verify inhibitor solubility, extend pre-incubation to 15-30 min, normalize solvent concentration
Advanced Applications and Customization

The basic colorimetric STS activity assay can be adapted for specialized research applications through appropriate modifications. For high-throughput screening of compound libraries, the assay can be miniaturized to 384-well format with proportional reduction of all reaction components. For cellular localization studies, subcellular fractionation followed by STS activity assessment in different compartments (microsomal, cytosolic) can provide insights into enzyme distribution and activation [5].

The integration of STS activity profiling with other enzymatic assays enables comprehensive characterization of steroidogenic pathways. For instance, parallel assessment of aromatase activity alongside STS measurement can reveal potential crosstalk and compensatory mechanisms in hormone-dependent cancer models [2]. Furthermore, the combination of enzyme activity data with transcriptomic and proteomic analyses through techniques like RNA sequencing (as employed in studies of STS-overexpressing prostate cancer cells) provides a systems-level understanding of STS function in pathological contexts [5].

Supplementary Assay Methods for Comprehensive STS Characterization

Cellular and Molecular Biology Techniques

Beyond the direct enzymatic activity measurements, comprehensive characterization of STS function and inhibition requires implementation of complementary assay systems that evaluate downstream biological effects. The Seahorse XF Mito Stress Test provides a powerful approach for assessing the impact of STS activity on mitochondrial function, particularly relevant given the recent discoveries linking STS overexpression to enhanced mitochondrial respiration in treatment-resistant prostate cancer cells [5]. This assay measures the oxygen consumption rate (OCR) in real-time, allowing quantification of key parameters including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.

The protocol for Seahorse XF Mito Stress Test involves seeding cells at 26,000 cells/well in Seahorse culture plates one day prior to assay. On the day of analysis, cells are equilibrated in XF assay medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine in a non-CO₂ incubator for 45-60 minutes. The assay sequentially injects 15 μM oligomycin (ATP synthase inhibitor), 20 μM FCCP (mitochondrial uncoupler), and 5 μM rotenone/antimycin A (Complex I and III inhibitors) to interrogate different aspects of mitochondrial function. Data normalization is typically performed using protein concentration determinations from parallel wells [5].

For assessment of Electron Transport Chain Complex I activity specifically, a colorimetric enzyme activity assay can be employed using cell extracts prepared as described in section 2.2.1. The assay measures the oxidation of NADH to NAD⁺ monitored by absorbance decrease at 450 nm, with activity calculated as the change in absorbance per minute per μg of protein. This method has demonstrated that STS inhibition significantly reduces Complex I enzymatic activity in enzalutamide-resistant prostate cancer cells, providing mechanistic insights into how STS regulates cellular energy metabolism [5].

Functional Phenotypic Assays in Disease Models

Evaluation of STS inhibitor efficacy extends to functional phenotypic assays that measure clinically relevant cellular behaviors. The organoid culture system represents a physiologically relevant model for assessing the impact of STS inhibition on three-dimensional growth and tissue organization. The established protocol involves digesting tumor tissues with collagenase IV, straining through a 40 μm filter to obtain single-cell suspensions, and embedding in Matrigel or similar extracellular matrix substitutes [5]. Organoids are then cultured in advanced media formulations supplemented with specific growth factors, with treatment response quantified through measures of organoid size, number, and viability over time.

For investigation of invasion and metastatic potential, assays measuring migration through Boyden chambers or similar transwell systems provide quantitative assessment of aggressive cellular behavior. As demonstrated in bladder cancer research, STS knockdown significantly reduces cell migration and invasion capacities while modulating epithelial-mesenchymal transition (EMT) markers, including upregulation of E-cadherin and downregulation of vimentin [7]. These molecular analyses typically employ Western blotting or immunofluorescence to quantify protein expression changes following STS inhibition.

Research Applications and Case Studies

Therapeutic Development for Hormone-Dependent Cancers

The application of STS activity assays in cancer research and drug development is exemplified by several recent studies. In prostate cancer models, STS inhibition with specific chemical inhibitors such as SI-2 demonstrated significant reduction of mitochondrial functionality, evidenced by decreased oxygen consumption rate (OCR) and Complex I enzyme activity in treatment-resistant cell lines [5]. These findings established STS as a key driver of metabolic reprogramming in advanced prostate cancer and highlighted the therapeutic potential of STS inhibition for combating drug resistance.

In the context of breast cancer research, STS activity assessment has been instrumental in validating novel inhibitors identified through systematic screening approaches. One comprehensive study employed a single-step purification strategy for STS from human placenta, achieving >90% purity with yields of approximately 7 mg enzyme per placenta [6]. The purified enzyme was utilized for high-throughput screening of compound libraries, leading to the identification of 11 novel STS inhibitors characterized through integrated in vitro, in silico, and STD-NMR analyses. This workflow exemplifies the power of combining enzymatic activity assessment with biophysical and computational methods for efficient drug discovery.

Molecular Mechanism Elucidation

Beyond direct therapeutic applications, STS activity assays have proven invaluable for elucidating fundamental biological mechanisms governing steroid homeostasis and cellular physiology. Research utilizing samples from patients with STS deficiency (STSD) has revealed profound alterations in sulfated steroid profiles, with markedly elevated levels of cholesterol sulfate and several oxysterol sulfates in STSD patients compared to healthy controls [8]. These findings have illuminated the critical role of STS in maintaining steroid homeostasis and have provided insights into the pathological consequences of disrupted sulfated steroid metabolism.

The regulatory mechanisms controlling STS expression have also been investigated using activity assays in combination with molecular biology techniques. In prostate cancer cells, tumor necrosis factor-alpha (TNF-α) was found to induce STS expression through a PI 3-kinase/Akt-dependent pathway, as demonstrated through pharmacological inhibition studies and genetic manipulation of Akt signaling [3]. This regulatory connection between inflammatory signaling and steroid metabolism may have important implications for understanding cancer progression in the context of tumor microenvironmental factors.

G A Inflammatory Signal (TNF-α) B PI3K/Akt Activation A->B C STS Gene Expression ↑ B->C D Sulfated Steroid Hydrolysis C->D E Active Estrogens/ Androgens D->E F Cellular Proliferation & Survival E->F

Figure 2: TNF-α-Induced Signaling Pathway Regulating STS Expression and Activity. The diagram illustrates the established mechanism through which inflammatory signaling modulates steroid metabolism via STS upregulation, ultimately influencing cancer-relevant cellular behaviors.

Conclusion and Methodology Integration

The comprehensive application notes and protocols presented herein provide a robust methodological framework for investigating steroid sulfatase activity in diverse research contexts. The colorimetric activity assay offers a straightforward, reproducible approach for initial enzyme characterization and inhibitor screening, while the supplementary cellular and molecular assays enable deeper mechanistic insights into STS function in physiological and pathological processes. The integration of these methodologies creates a powerful toolkit for advancing both basic research in steroid metabolism and translational applications in drug discovery.

The continuing development of potent and selective STS inhibitors represents an active area of investigation, with compounds such as This compound holding significant promise for therapeutic applications in hormone-dependent cancers and potentially other pathological conditions. The rigorous application of the assay methodologies outlined in this document will facilitate the characterization of such novel inhibitors and contribute to the ongoing elucidation of STS biology. As research in this field progresses, the integration of STS activity assessment with emerging technologies in metabolomics, structural biology, and single-cell analysis will undoubtedly yield new insights into the multifaceted roles of this crucial enzymatic regulator in health and disease.

References

Steroid sulfatase-IN-4 treatment in prostate cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Steroid Sulfatase in Prostate Cancer

Steroid sulfatase (STS) is a key enzyme that activates steroid hormones by converting sulfated steroids, such as dehydroepiandrosterone sulfate (DHEAS), into their active, unsulfated forms (e.g., DHEA) [1] [2]. In castration-resistant prostate cancer (CRPC), this pathway becomes a critical mechanism for intracrine androgen production, allowing cancer cells to bypass standard androgen deprivation therapy [1] [3].

Upregulation of STS is associated with resistance to next-generation anti-androgen therapies like enzalutamide and abiraterone [1]. Recent research highlights that STS overexpression drives metabolic reprogramming, enhancing mitochondrial respiration and oxidative phosphorylation, which further contributes to the treatment-resistant phenotype [1].

Profiled Steroid Sulfatase Inhibitors

Since data on "Steroid Sulfatase-IN-4" is not available, the following table summarizes quantitative data for other STS inhibitors reported in the literature, which can be used for comparison and experimental design.

Table 1: Experimentally Determined Effects of Documented STS Inhibitors

Inhibitor Name Cell Line / Model Used Key Experimental Findings Citation
SI-2 C4-2B STS (STS-overexpressing PCa cells) Significantly reduced Oxygen Consumption Rate (OCR); Decreased mitochondrial Complex I enzyme activity. [1]
C4-2B MDVR (Enzalutamide-resistant PCa cells) Decreased OCR upon inhibition. [1]
EM-1913 BALB/c mice & Sprague-Dawley rats Effectively blocked DHEAS-stimulated growth of ventral prostate and seminal vesicles. [2]
LNCaP cell xenografts in mice Reduced testosterone and DHT levels in plasma. [2]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate STS inhibitor efficacy, adapted from the search results.

Protocol 1: Seahorse XF Mito Stress Test

This assay measures mitochondrial function in live cells. [1]

  • Cell Seeding: The day before the assay, seed adherent cells (e.g., C4-2B STS or C4-2B MDVR) in a Seahorse culture plate at a density of 26,000 cells/well in complete RPMI 1640 medium.
  • Inhibitor Treatment: Treat cells with the STS inhibitor (e.g., SI-2) at desired concentrations for 48 hours prior to running the assay.
  • Sensor Cartridge Hydration: Hydrate the Seahorse sensor cartridge with 1 mL of XF calibrant and incubate it in a non-CO₂ 37°C incubator overnight.
  • Assay Medium Preparation: On the day of the assay, warm XF assay medium to 37°C and supplement it with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
  • Assay Execution: Load the sensor cartridge with modulators to achieve the following final concentrations in the cell wells:
    • 15 µM of oligomycin
    • 20 µM of carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone (FCCP)
    • 5 µM of rotenone and antimycin A
  • Data Analysis: Run the assay on the Seahorse XFe24 analyzer. Normalize the data by protein concentration and analyze using the Seahorse XF Wave software (Version 2.6) and the Mito Stress Test Report Generator.
Protocol 2: Mitochondrial Complex I Enzyme Activity Assay

This colorimetric assay measures the activity of Electron Transport Chain Complex I. [1]

  • Cell Preparation: Two days prior to the assay, plate adherent cells in 10 cm Petri dishes at a density of 2 million cells/plate. Treat cells with the STS inhibitor for 48 hours before the assay.
  • Pellet and Protein Quantification: On the day of the assay, harvest adherent cell pellets and resuspend them in PBS. Determine the protein concentration.
  • Detergent Treatment: Treat the samples with a detergent and determine the protein concentration again.
  • Sample Dilution: Dilute cell extracts to a final concentration of 250 µg/mL.
  • Kinetic Measurement: Determine the optical density of samples at 450 nm in kinetic mode for 30 minutes at room temperature.
  • Data Calculation: Calculate the change in absorbance at 450 nm over time, normalized per µg of sample concentration. Express Complex I activity as a percentage of the control sample activity.
Protocol 3: In Vivo Evaluation in Rodent Models

This protocol assesses the effect of an STS inhibitor on androgen-sensitive tissues in mice. [2]

  • Animal Models: Use male BALB/c or Sprague-Dawley rats.
  • Dosing Regimen:
    • DHEAS Stimulation: Administer DHEAS subcutaneously at 10 mg per animal daily.
    • STS Inhibitor Treatment: Co-administer the STS inhibitor (e.g., EM-1913) subcutaneously at a dose of 10 mg per kg, once daily.
  • Study Duration: Conduct the treatment for 10 consecutive days.
  • Endpoint Analysis: On day 11, sacrifice the animals and collect tissues. Weigh the ventral prostate and seminal vesicles. The inhibition of DHEAS-stimulated growth is calculated as a percentage of the organ weight compared to the DHEAS-only group.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathway regulated by STS and a generalized workflow for profiling an STS inhibitor.

G DHEAS DHEAS STS STS DHEAS->STS Hydrolysis DHEA DHEA STS->DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR_Activation AR Activation & Tumor Growth DHT->AR_Activation STS_Inhibitor STS Inhibitor (e.g., SI-2, EM-1913) STS_Inhibitor->STS Inhibits

Diagram 1: Steroid Sulfatase (STS) Signaling Pathway in Prostate Cancer. The STS enzyme hydrolyzes circulating DHEAS into DHEA, initiating an intracrine pathway for the synthesis of potent androgens like DHT. This leads to androgen receptor (AR) activation and drives tumor growth, even under castrate conditions. STS inhibitors block this pathway at the initial, critical step. [1] [2] [3]

G Start 1. In Vitro Profiling A Cell Viability Assays (MTT/WST-1) Start->A B Metabolic Assays (Seahorse Mito Stress Test) A->B C Enzyme Activity (Complex I Assay) B->C D Gene/Protein Analysis (RT-PCR, Western Blot) C->D Mid 2. In Vivo Validation D->Mid E Rodent Xenograft Models Mid->E F Tissue Weights (VP, SV) E->F G Plasma & Tissue Steroid Measurement (LC-MS/MS) F->G H Tumor Growth Monitoring G->H End 3. Data Integration & Analysis H->End

Diagram 2: Workflow for Profiling an STS Inhibitor. A comprehensive approach to evaluating a novel STS inhibitor involves sequential in vitro profiling in relevant cell lines, followed by in vivo validation in animal models, culminating in integrated data analysis. [1] [2]

Conclusion

Targeting steroid sulfatase remains a promising therapeutic strategy for overcoming treatment resistance in advanced prostate cancer, particularly by disrupting intratumoral androgen biosynthesis and metabolic reprogramming.

I hope these synthesized protocols and background information provide a solid foundation for your application notes. Should you obtain specific details on "this compound," you can leverage the methodologies outlined here to characterize its activity effectively.

References

Evidence for STS Inhibitors in Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to STS-IN-4, research confirms that assessing the impact on colony formation is a key method for evaluating STS inhibitors.

The table below summarizes findings from studies on other STS inhibitors:

Inhibitor Name Cellular Context Key Finding in Colony Formation Assay Citation
SI-2 and other STSi Prostate cancer cells (C4-2B, VCaP) Inhibition of STS activity suppresses prostate cancer cell growth and colony formation. [1]
Irosustat (STX64) Breast & Prostate Cancer The only STS inhibitor to have completed phase I/II clinical trials; its development validated colony formation as a relevant assay. [2] [3]

General Colony Formation Assay Protocol

Based on standard cell biology methods and the context from the search results, you can adapt the following protocol to test Steroid sulfatase-IN-4. The workflow is also summarized in the diagram below.

workflow Plate Cells in 6-well plates\n(500-1000 cells/well) Plate Cells in 6-well plates (500-1000 cells/well) Add this compound\n(24h after plating, vary concentration) Add this compound (24h after plating, vary concentration) Plate Cells in 6-well plates\n(500-1000 cells/well)->Add this compound\n(24h after plating, vary concentration) Incubate for 7-14 days\n(Refresh media/drug every 3-4 days) Incubate for 7-14 days (Refresh media/drug every 3-4 days) Add this compound\n(24h after plating, vary concentration)->Incubate for 7-14 days\n(Refresh media/drug every 3-4 days) Fix and Stain Colonies\n(e.g., with Methanol/Crystal Violet) Fix and Stain Colonies (e.g., with Methanol/Crystal Violet) Incubate for 7-14 days\n(Refresh media/drug every 3-4 days)->Fix and Stain Colonies\n(e.g., with Methanol/Crystal Violet) Image Plates and Quantify\n(Count colonies >50 cells) Image Plates and Quantify (Count colonies >50 cells) Fix and Stain Colonies\n(e.g., with Methanol/Crystal Violet)->Image Plates and Quantify\n(Count colonies >50 cells) Analyze Data\n(% survival, IC50 determination) Analyze Data (% survival, IC50 determination) Image Plates and Quantify\n(Count colonies >50 cells)->Analyze Data\n(% survival, IC50 determination) Consider DHEAS\nSupplementation Consider DHEAS Supplementation Consider DHEAS\nSupplementation->Incubate for 7-14 days\n(Refresh media/drug every 3-4 days) Context from [1][5]

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells of interest (e.g., hormone-dependent cancer cell lines like C4-2B or VCaP for prostate cancer [4] [1]).
    • Count the cells and seed them at a low density in 6-well plates. A typical range is 500 to 1000 cells per well, optimized so that colonies grow without overlapping.
    • Allow cells to adhere for 24 hours in a standard culture incubator (37°C, 5% CO₂).
  • Drug Treatment:

    • Prepare a stock solution of This compound in DMSO. Include a vehicle control (DMSO only).
    • After 24 hours, treat the cells with a range of concentrations of STS-IN-4. The final DMSO concentration should be the same in all wells (typically ≤0.1%).
    • Optional but recommended based on literature: To specifically test the mechanism, consider supplementing the media with Dehydroepiandrosterone sulfate (DHEAS), as STS acts on this precursor to produce active androgens [4] [1]. This can help demonstrate that the inhibitor's effect is reversed by the substrate.
  • Colony Development:

    • Incubate the plates for 1 to 2 weeks, allowing the cells to form colonies.
    • Refresh the culture media (with or without the drug and DHEAS) every 3 or 4 days to maintain nutrient levels and drug activity.
  • Fixation and Staining:

    • After the incubation period, carefully aspirate the media.
    • Gently rinse the wells with Phosphate-Buffered Saline (PBS).
    • Fix the cells by adding 4% Paraformaldehyde or 100% Methanol for 15-30 minutes.
    • Aspirate the fixative and stain the colonies with 0.5% Crystal Violet (in methanol or water) for 30 minutes.
    • Gently rinse the plates with tap water to remove excess dye and air dry.
  • Quantification and Analysis:

    • Image the stained plates.
    • Manually count colonies, or use image analysis software (e.g., ImageJ). A colony is typically defined as a cluster of >50 cells.
    • Calculate the plating efficiency and surviving fraction.
    • Plot the data to determine the concentration of STS-IN-4 that inhibits colony formation by 50% (IC50).

References

Application Notes: Rationale for STS Inhibition with Enzalutamide

Author: Smolecule Technical Support Team. Date: February 2026

The combination of an STS inhibitor with enzalutamide is a rational strategy to overcome treatment resistance in castration-resistant prostate cancer (CRPC) by targeting two complementary mechanisms:

  • Overcoming Intracrine Androgen Synthesis: A key mechanism of resistance to androgen-directed therapies is the cancer cell's ability to produce its own androgens. The adrenal precursor steroid Dehydroepiandrosterone sulfate (DHEAS) is the most abundant circulating steroid in men and serves as a reservoir for intracrine androgen synthesis [1] [2] [3]. The enzyme Steroid Sulfatase (STS) converts DHEAS into biologically active DHEA, which is then processed into potent androgens like testosterone and dihydrotestosterone (DHT) within the tumor cell [1] [4]. Inhibiting STS blocks this backdoor pathway to androgen production.
  • Synergistic Action: Enzalutamide acts by antagonizing the androgen receptor (AR) and inhibiting its nuclear translocation [3]. By suppressing the production of ligands (e.g., DHT) that activate the AR, an STS inhibitor reduces the pool of androgens that enzalutamide must compete against, thereby enhancing its efficacy [1] [4]. Preclinical studies confirm that this combination suppresses AR transcriptional activity and tumor growth more effectively than either agent alone [1] [2] [4].

Experimental Protocol Summary

The following tables summarize the key in vitro and in vivo experimental parameters from published studies using STS inhibitors SI-1 and SI-2 in combination with enzalutamide.

Table 1: In Vitro Combination Therapy Protocol

Parameter Details

| Cell Lines | • CRPC models: VCaP, C4-2B • Enzalutamide-resistant derivative: C4-2B MDVR [1] [5] | | Inhibitors | • STS Inhibitors: SI-1 or SI-2 (as prototypes for STS-IN-4) [1] [4] • Anti-androgen: Enzalutamide [1] | | Dosing | • Cells treated with single agents and combinations [1]. • SI-2 was used at concentrations of 5-10 µM for mechanistic studies (e.g., mitochondrial stress tests) [5]. | | Key Assays | • Cell Growth & Viability: MTS, clonogenic assays [1]. • AR Activity: Luciferase reporter assays (e.g., PSA promoter) [1]. • STS Activity: Fluorescence-based assay using 4-Methylumbelliferyl sulfate [1]. • Androgen Levels: LC-MS/MS for intracellular testosterone/DHT [1]. • Mitochondrial Function: Seahorse XF Mito Stress Test (OCR) [5]. |

Table 2: In Vivo Combination Therapy Protocol

Parameter Details
Animal Model • Male SCID mice with castration-relapsed VCaP xenograft tumors [1] [2].

| Treatment Groups | 1. Vehicle control 2. Enzalutamide alone 3. STS inhibitor (e.g., SI-1) alone 4. STS inhibitor + Enzalutamide [1] | | Dosing & Route | • Enzalutamide: 10 mg/kg, oral gavage [1]. • STS Inhibitor (SI-1): 10 mg/kg, intraperitoneal (IP) injection [1]. • Treatment Schedule: Daily administration [1]. | | Endpoint Metrics | • Tumor Volume: Measured regularly. • Serum PSA: Quantified as a biomarker of disease activity. • Tumor Proliferation: Assessed by immunohistochemistry (e.g., Ki-67 staining) [1] [2]. |

Detailed Methodologies for Key Experiments

Sulfatase Activity Assay

This protocol measures the direct inhibition of STS enzyme activity by a candidate inhibitor [1].

  • Principle: The assay uses 4-Methylumbelliferyl sulfate as a substrate. STS cleaves the sulfate group to yield the fluorescent product 4-Methylumbelliferone.
  • Procedure:
    • Seed prostate cancer cells (e.g., VCaP) in a 12-well plate.
    • Treat with various concentrations of the STS inhibitor for 24 hours.
    • Harvest cell lysates and mix with 0.5 mM 4-Methylumbelliferyl sulfate in a 96-well plate.
    • Measure fluorescence (Excitation: 355 nm, Emission: 460 nm) using a microplate reader.
  • Note: This substrate can also be cleaved by arylsulfatases A and B, but the assay is specific for STS when performed at its optimal pH of 7.5 [1].
Mitochondrial Stress Test

This assay evaluates the effect of STS inhibition on cellular metabolism, a key mechanism in advanced prostate cancer [5].

  • Principle: The Seahorse XF Analyzer measures the Oxygen Consumption Rate (OCR) of live cells in real-time after sequential injection of metabolic inhibitors.
  • Workflow:
    • Cell Preparation: Seed C4-2B STS or C4-2B MDVR cells in a Seahorse culture plate (e.g., 26,000 cells/well). Pre-treat cells with STS inhibitor (e.g., SI-2 at 5-10 µM) for 48 hours prior to the assay.
    • Injection Cocktails:
      • Oligomycin (15 µM): Inhibits ATP synthase; reveals ATP-linked respiration.
      • FCCP (20 µM): Uncouples mitochondria to measure maximum respiratory capacity.
      • Rotenone & Antimycin A (5 µM each): Shut down mitochondrial respiration; reveals non-mitochondrial acidification.
    • Data Analysis: Normalize OCR data to protein concentration per well. Key parameters include basal respiration, ATP production, and maximal respiration [5].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanistic pathway targeted by the combination therapy and the workflow for validating its efficacy, based on the published studies.

cluster_pathway Mechanism of Action: STSi + Enzalutamide cluster_workflow Experimental Validation Workflow DHEAS Circulating DHEAS (High Level) STS Steroid Sulfatase (STS) DHEAS->STS  Conversion DHEA DHEA STS->DHEA IntraT Intratumoral Testosterone/DHT DHEA->IntraT  Metabolism AR Androgen Receptor (AR) IntraT->AR  Activation Growth Tumor Growth AR->Growth Inhibitor STS Inhibitor (STSi) Inhibitor->STS  Inhibits Antagonist Enzalutamide Antagonist->AR  Antagonizes InVitro In Vitro Studies Assay1 STS Activity Assay InVitro->Assay1 Assay2 Cell Growth & Clonogenic Assays InVitro->Assay2 Assay3 AR Reporter & LC-MS/MS InVitro->Assay3 Assay4 Mitochondrial Stress Test InVitro->Assay4 InVivo In Vivo Studies InVitro->InVivo Model Mouse Xenograft (VCaP) Model InVivo->Model Metrics Tumor Volume, Serum PSA, IHC InVivo->Metrics

Critical Considerations for Protocol Development

To establish a robust protocol for "Steroid sulfatase-IN-4," the following steps are recommended, as they were used to characterize the previous inhibitors:

  • Compound Sourcing & Characterization: If STS-IN-4 is a novel or proprietary compound, confirm its source and purity. Begin by confirming its potency relative to published inhibitors using the Sulfatase Activity Assay.
  • Dose Optimization: The effective dose of STS-IN-4 may differ from SI-1 or SI-2. Perform in vitro dose-response curves to determine the IC₅₀ for STS enzyme inhibition and cell growth suppression before proceeding to combination studies.
  • Model Selection: For the most clinically relevant results, utilize validated enzalutamide-resistant cell lines (e.g., C4-2B MDVR) in addition to standard CRPC models [5].

References

Application Notes and Protocols: Investigating Steroid Sulfatase-IN-4 Effects on Intracellular Steroid Metabolism via Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Steroid Sulfatase (STS) and Its Inhibition

Steroid sulfatase (STS) is a key enzyme in steroid metabolism, responsible for hydrolyzing sulfated steroid precursors (such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate) into their active, unconjugated forms (e.g., dehydroepiandrosterone (DHEA) and estrone) [1]. This hydrolysis is critical for intracrine androgen synthesis, particularly in hormone-dependent cancers like prostate cancer, where it contributes to resistance against anti-androgen therapies (e.g., enzalutamide, abiraterone) [2] [3]. The enzyme is localized in the endoplasmic reticulum membrane and functions as a monomer with a molecular mass of approximately 63 kDa [1].

Inhibiting STS with specific agents like Steroid Sulfatase-IN-4 (STSi) presents a promising therapeutic strategy. It aims to block the production of active androgens and estrogens within cells, thereby countering treatment resistance in advanced cancers [3]. This document details standardized protocols for assessing the efficacy of STS inhibitors like STSi by measuring changes in intracellular steroid levels using mass spectrometry (MS).

Experimental Protocols for STS Activity and Intracellular Steroid Measurement

Cell Culture and Treatment

This protocol outlines the maintenance and treatment of prostate cancer cell lines, which are essential models for studying STS function and inhibition.

  • Cell Lines: Commonly used lines include C4-2B, LNCaP, and VCaP for castration-resistant prostate cancer (CRPC) models, and PZ-HPV-7 as a non-malignant control [3].
  • Culture Conditions:
    • For C4-2B and LNCaP: Maintain in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 0.1 mg/mL streptomycin [2] [3].
    • For VCaP: Maintain in DMEM with the same supplements [3].
    • For experiments requiring steroid-depleted conditions, culture cells in medium containing charcoal-stripped FBS to remove exogenous steroids.
  • Treatment with STS Inhibitor (STSi):
    • Prepare a stock solution of This compound (STSi) in DMSO and store at -20°C.
    • Treat cells at various concentrations (e.g., 0.1 - 10 µM) for a predetermined period (typically 24-72 hours) prior to analysis. Include a DMSO vehicle control.
    • To assess the impact of adrenal androgen precursors, co-treat cells with 100 nM DHEAS [3].
Sulfatase Activity Assay

This method measures the enzymatic activity of STS in cell lysates after inhibitor treatment.

  • Principle: The assay uses a fluorescent substrate, 4-Methylumbelliferyl sulfate (4-MUS), which is hydrolyzed by STS to yield the fluorescent product 4-methylumbelliferone. While 4-MUS can also be a substrate for arylsulfatases A and B, the assay is made specific for STS by performing it at pH 7.5, its pH optimum, whereas other sulfatases are inactive at this pH [3].
  • Procedure:
    • Seed cells in a 12-well plate at a density of 2×10⁵ cells/well and treat with STSi for 24-48 hours.
    • Harvest cell lysates and mix with 0.5 mM 4-MUS in a 96-well plate.
    • Incubate the plate and read fluorescence in a microplate reader at excitation/emission wavelengths of 355/460 nm.
    • Normalize the fluorescence readings to the total protein concentration of the lysates.
  • Alternative Kits: A Sulfatase Activity Assay Kit (e.g., from BioVision) can also be used according to the manufacturer's instructions, though it may be less specific for STS than the 4-MUS method [3].
Intracellular Steroid Extraction for Mass Spectrometry

Accurate measurement of intracellular steroid concentrations is crucial for evaluating STSi efficacy.

  • Cell Pellet Collection: After treatment, collect cells (e.g., 10 million cells per pellet), wash with PBS, and flash-freeze the pellets in liquid nitrogen. Store at -80°C until analysis [3].
  • Liquid-Liquid Extraction:
    • Resuspend the cell pellet and perform liquid-liquid extraction using tert-butyl methyl ether/ethyl acetate (1:1, v/v) [4].
    • Include deuterium-labeled internal standards (e.g., d8-corticosterone) for accurate quantification.
    • Separate the organic phase, dry it under a gentle nitrogen stream, and reconstitute the residue in water containing 20% methanol prior to LC-MS injection [4].
Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC/IM/MS) Analysis

LC/IM/MS provides high selectivity and sensitivity for steroid profiling, capable of separating isomers.

  • Instrumentation: Use a system comprising an LC coupled to an ion mobility spectrometer and a high-resolution mass spectrometer (e.g., FTICR or QTOF) [4] [5].
  • Chromatography:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: Gradient of water and methanol (or acetonitrile) with 0.1% formic acid.
    • Gradient: Employ a combination of gentle and steep slopes to achieve sharp peaks for both hydrophilic (e.g., aldosterone) and hydrophobic (e.g., progesterone) steroids [4].
  • Ion Mobility Separation: This additional step separates ions based on their size, shape, and charge (Collision Cross Section, CCS), providing a second dimension of separation that resolves isobaric and isomeric steroids which LC alone cannot separate [4].
  • Mass Spectrometry Detection:
    • Operate in positive ionization mode for many steroids.
    • Measure the mass-to-charge ratio (m/z), retention time (RT), and drift time (DT) for each steroid [4].
    • Use calibration curves with internal standards for absolute quantification.

Table 1: Key Steroid Analytes and Their LC/IM/MS Characteristics

Steroid Analyte Precursor Ion [M+H]+ (m/z) Retention Time (min) Drift Time (bins) Biological Role
Pregnenolone 317.247 ~25-35 ~50 Androgen/estrogen precursor
Progesterone 315.232 31.8 49 Progestogen
Androstenedione 287.202 26.8 43 Androgen precursor
Testosterone 289.216 26.0 43 Potent androgen
Dehydroepiandrosterone (DHEA) 271.206 ~20-28 ~42 Adrenal androgen
Corticosterone 347.223 22.3 54 Glucocorticoid
Aldosterone 361.200 14.6 54 Mineralocorticoid
11-Dehydrocorticosterone 345.207 ~14-22 ~53 Corticosterone precursor
Cortisol 363.218 17.8 56 Glucocorticoid (human)
Data and Statistical Analysis
  • MS Data Processing: Use instrument software to integrate peak areas for each steroid. Calculate concentrations based on internal standard calibration curves.
  • Statistical Tests: Perform Student's t-test (for two groups) or ANOVA (for multiple groups) to determine statistical significance (p < 0.05) between treatment and control groups. Data is often presented as mean ± SEM from at least three independent experiments.

Expected Results and Data Interpretation

Impact of STS Inhibition on Intracellular Steroid Levels

Successful STS inhibition by STSi should lead to a measurable shift in the intracellular steroid profile.

Table 2: Expected Changes in Intracellular Steroid Levels Following STSi Treatment

Steroid Analyte Expected Change with STSi Biological Interpretation
DHEAS (sulfated) Increase Precursor accumulation due to blocked hydrolysis
DHEA (free) Decrease Reduced production from DHEAS
Androstenedione Decrease Reduced synthesis downstream of DHEA
Testosterone Decrease Reduced synthesis downstream of DHEA
Dihydrotestosterone (DHT) Decrease Reduced synthesis from testosterone
Functional Consequences of STS Inhibition

Beyond steroid level changes, STSi treatment is expected to have downstream functional effects:

  • Reduced AR Transcriptional Activity: Luciferase reporter assays (e.g., using a PSA promoter-driven reporter) will likely show a significant decrease in androgen receptor signaling [3].
  • Suppression of Cell Growth: STS inhibition should result in reduced cell proliferation, colony formation, and organoid growth, particularly in CRPC models supplemented with DHEAS [2] [3].
  • Altered Metabolic Phenotype: Given the link between STS and mitochondrial respiration, STSi may reduce the oxygen consumption rate (OCR) and Electron Transport Chain Complex I activity, as measured by Seahorse XF Mito Stress Test and enzyme activity assays [2].

Visualizing the Experimental Workflow and STS Pathway

The following diagram illustrates the logical workflow for assessing STSi effects, from cell treatment to data analysis.

workflow Start Start Experiment CellCulture Cell Culture & Treatment with STSi and/or DHEAS Start->CellCulture ActivityAssay Sulfatase Activity Assay (4-MUS Fluorescence) CellCulture->ActivityAssay SteroidExtraction Intracellular Steroid Extraction CellCulture->SteroidExtraction DataProcessing Data Processing & Statistical Analysis ActivityAssay->DataProcessing STS Activity Data LCIMMSAnalysis LC/IM/MS Analysis SteroidExtraction->LCIMMSAnalysis LCIMMSAnalysis->DataProcessing Steroid Profile Data Interpretation Result Interpretation DataProcessing->Interpretation

Experimental Workflow for STSi Assessment

This diagram outlines the core pathway targeted by STSi, showing how inhibition blocks the conversion of sulfated steroids into active androgens.

pathway DHEAS DHEAS (Sulfated, Inactive) STS Steroid Sulfatase (STS) DHEAS->STS DHEA DHEA (Free, Active) STS->DHEA DownstreamAndrogens Androstenedione → Testosterone → DHT DHEA->DownstreamAndrogens ARSignaling Androgen Receptor (AR) Signaling & Cell Growth DownstreamAndrogens->ARSignaling STSi STS Inhibitor (STSi) STSi->STS  Inhibits

STS Pathway and STSi Mechanism

Troubleshooting and Best Practices

  • MS Signal Suppression: Steroids can suffer from ion suppression due to co-eluting lipids and proteins. Rigorous sample cleanup and good chromatographic separation are essential [5].
  • Steroid Lability: Some steroids are labile. Keep samples on ice, use low temperatures during extraction, and avoid repeated freeze-thaw cycles.
  • Isomer Separation: Closely eluting isomers (e.g., cortisol/cortisone, testosterone/androstenedione baseline separation) can be challenging. Utilize the ion mobility dimension to achieve separation based on their different drift times [4].
  • Specificity of STS Activity Assay: Ensure the assay pH is optimized for STS (pH 7.5) to minimize interference from other sulfatases [3].

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating the biochemical and functional consequences of this compound. By employing mass spectrometry, specifically LC/IM/MS, researchers can accurately quantify the shift in intracellular steroid homeostasis following STS inhibition. This approach is vital for validating drug efficacy, understanding mechanisms of action, and advancing STS inhibitors as a therapeutic strategy for hormone-dependent cancers and other steroid-related disorders.

References

Troubleshooting Guide: Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Issue: Poor solubility of Steroid sulfatase-IN-4 in DMSO, leading to precipitation and inconsistent experimental results.

Troubleshooting Step Action and Rationale Expected Outcome & Proceed Point
Confirm Compound Identity & Purity Verify compound structure (CAS RN) and check certificate of analysis for purity/water content. Salt forms have different solubility. Correct identification ensures troubleshooting is relevant.
Warm & Sonicate Gently warm the DMSO-compound mixture to 37-40°C in a water bath, then sonicate for 10-15 minutes. Heat and ultrasonic energy help disrupt crystal lattice, dissolving the compound.
Incremental Dilution If precipitation occurs at a 10 mM stock, serially prepare lower concentration stocks (e.g., 5 mM, 1 mM). A lower concentration may remain in solution, providing a usable stock.
Test Co-solvents Systematically test alternative solvents or DMSO/solvent mixtures (see table below). Always confirm solvent compatibility with your biological assay. Identifies a more suitable solvent system for the compound.
Contact Supplier Request solubility data, recommended storage conditions, and formulation protocols from the compound supplier. Supplier may have unpublished technical data for optimal dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended DMSO concentration for cell culture assays when using STS inhibitors? A1: A final DMSO concentration of ≤0.1% (v/v) is widely accepted for most cell-based assays to minimize cytotoxicity. Always include a vehicle control with the same DMSO concentration in your experimental design.

Q2: How should I store stock solutions of this compound? A2:

  • Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
  • Store the aliquots at ≤ -20°C in a sealed, desiccated environment. For longer-term stability (over 6 months), storage at -80°C is recommended.

Q3: The compound precipitated after thawing my stock solution. What should I do? A3:

  • Gently warm the vial to room temperature.
  • Vortex mix vigorously for 1-2 minutes.
  • If particles remain, sonicate in a water bath for 5-10 minutes.
  • Visually inspect the solution before use. Do not use if precipitation persists, as this leads to inaccurate dosing.

Q4: Besides DMSO, what other solvents can I use for STS inhibitors? A4: Solvent choice must be validated for your specific compound and assay system. The following table lists common alternatives for water-insoluble compounds.

Solvent Key Considerations for Use
Ethanol Biocompatible at low concentrations (e.g., <1%). Good for many small molecules.
Methanol More cytotoxic than ethanol; not recommended for live-cell assays.
DMSO Universal solvent, but high biocompatibility concerns; keep final concentration low.
PEG 400 Low toxicity; often used in in vivo studies. Check for chemical compatibility.
Cremophor EL A surfactant used for extremely hydrophobic drugs; can form micelles.

Experimental Protocol: Verifying Stock Solution Concentration

This protocol ensures the accuracy of your prepared stock solution.

Principle: Dilute the stock solution and measure its absorbance, comparing it to a standard curve of the compound or using its published molar extinction coefficient.

Materials:

  • Stock solution of this compound
  • Spectrophotometer (UV-Vis)
  • Quartz cuvette (compatible with UV range)
  • Appropriate solvent for dilution (e.g., the same DMSO used for stock, or a compatible alcohol)

Method:

  • Determine λmax: Consult the product literature for the wavelength of maximum absorption (λmax) for this compound. If unavailable, perform a wavelength scan (e.g., 200-400 nm) on a diluted sample to identify it.
  • Prepare Dilution: Make an appropriate dilution of your stock solution in the same solvent. The target absorbance should be between 0.2 and 1.0 for optimal accuracy (e.g., a 1:50 or 1:100 dilution of a 10 mM stock).
  • Measure Absorbance: Measure the absorbance of the diluted sample at the compound's λmax against a blank (solvent only).
  • Calculate Concentration:
    • Using a Standard Curve: The most accurate method. Prepare a series of known concentrations, measure their absorbance, and plot a standard curve to calculate your sample's concentration.
    • Using Molar Extinction Coefficient (ε): If ε is known, use the Beer-Lambert law: Concentration (M) = A / (ε × l), where A is absorbance, and l is the pathlength (cm) of the cuvette.

Workflow for Solubility & Bioassay

The following diagram outlines the logical steps for preparing and validating your compound for biological experiments.

Start Start: Prepare Stock Solution Step1 Dissolve in pure DMSO (Warm & Sonicate) Start->Step1 Step2 Visually inspect for precipitation Step1->Step2 Step3 Precipitation observed? Step2->Step3 Step4 Proceed to Concentration Verification Step3->Step4 No Step5 Prepare fresh stock at lower concentration Step3->Step5 Yes Step6 Verify concentration via spectrophotometry Step4->Step6 Step5->Step6 Step7 Dilute for bioassay (Final DMSO ≤ 0.1%) Step6->Step7 Step8 Proceed with experiment Step7->Step8

Key Recommendations for Your Research

  • Consult Supplier Data: Your first step should be to thoroughly review all documentation provided by the manufacturer of this compound.
  • Start with Standard Protocols: Begin with the standard DMSO dissolution protocol (warming and sonication) and a conservative final DMSO concentration in assays (0.1%).
  • Systematically Document: Keep detailed records of the stock concentration, dissolution method, and any observations of precipitation. This is critical for troubleshooting and ensuring the reproducibility of your experiments.

Steroid sulfatase-IN-4 stability in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of Steroid Sulfatase-IN-4

The following table consolidates key information available for this compound.

Property Details
CAS Number 2990549-73-8 [1]
Molecular Formula C₁₉H₁₇ClN₂O₅S [1]
Molecular Weight 420.87 g/mol [1]
Biological Target Irreversible Steroid Sulfatase (STS) Inhibitor [1]
IC₅₀ (human STS) 25 nM (in cellular assays) [1]
Reported Metabolic Stability Good metabolic stability in human hepatic S9 fraction; Low intrinsic clearance (Clint <30 μL/min/mg protein) [1]
Reported Cytotoxicity 53.6% inhibition of HEK-293 cells at 20 μM after 24 h [1]
Key Structural Feature Contains a sulfamate moiety, essential for irreversible STS inhibition [1] [2]

A Proposed Workflow to Determine Stability in Cell Media

Since stability data in cell culture media is not available, you would need to determine this experimentally. The diagram below outlines a general workflow you can adapt for this compound.

Start Prepare stock solution of this compound A Spike into cell culture media (e.g., RPMI 1640 with FBS) Start->A B Incubate under experimental conditions (37°C, 5% CO₂) A->B C Sample at predefined timepoints (e.g., 0, 6, 24, 48, 72 h) B->C D Analyze samples: 1. LC-MS/MS for compound integrity 2. Bioassay for functional activity C->D E Calculate half-life and stability profile D->E

Detailed Experimental Protocol

Based on common practices for assessing compound stability and methodologies from the search results, here is a detailed approach you can follow [3] [1]:

  • Preparation of Solutions

    • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. The final DMSO concentration in the cell culture media should typically be kept below 0.1% to avoid cytotoxicity.
    • Working Incubation: Spike the stock solution into the cell culture media you plan to use for your experiments (e.g., RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin). The final concentration of the compound should be relevant to its IC₅₀ and your planned dosing regimen.
  • Incubation and Sampling

    • Aliquot the compound-media solution into sterile containers and incubate them at 37°C in a humidified atmosphere with 5% CO₂ to mimic cell culture conditions.
    • At predetermined time points (e.g., 0, 6, 24, 48, and 72 hours), withdraw samples for analysis.
  • Analysis of Samples

    • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most direct method. Compare the peak area or concentration of the intact parent compound at each time point against the time-zero sample. A decrease indicates degradation.
    • Functional Bioassay: As a complementary method, you can assess the remaining biological activity of the compound. At each time point, take a sample from the incubated media and test its ability to inhibit STS in a cellular or enzymatic assay. A reduction in inhibitory potency over time confirms a loss of active compound.

Key Considerations for Your Experiments

  • Media Components Matter: The stability can be significantly affected by media components. Serum (like FBS) contains various enzymes, such as esterases and other hydrolases, that may catalyze the degradation of your compound. Testing stability in both serum-free and serum-containing media can provide valuable insights.
  • Monitor for Precipitation: The compound might precipitate out of solution over time, especially if its solubility in aqueous media is low. This can be mistaken for chemical degradation. Visually inspect samples and, if using LC-MS/MS, ensure the sample preparation method can distinguish between precipitation and degradation.
  • Cytotoxicity Threshold: Be mindful of the reported cytotoxicity (53.6% inhibition of HEI-293 cells at 20 μM) [1]. This suggests that your dosing concentrations and treatment durations should be carefully optimized to avoid non-specific cytotoxic effects that could confound your research results.

References

optimizing Steroid sulfatase-IN-4 treatment duration

Author: Smolecule Technical Support Team. Date: February 2026

General Framework for STS Inhibitor Experiments

While specific data for Steroid Sulfatase-IN-4 is lacking, the methodology for evaluating STS inhibitors typically involves the key experiments summarized in the table below. You can adapt these protocols once you obtain specific details for this compound.

Experiment Objective Key Parameters & Assays Example from Related Research
In Vitro Potency & Selectivity IC50 determination, enzyme activity assays, selectivity against other sulfatases [1] [2]. SI-2: significantly reduced OCR and Complex I activity in CRPC cells [3].
Cellular Mechanism & Resistance Cell viability, proliferation assays, RNA-seq for pathway analysis, mitochondrial function tests (Seahorse XF Analyzer) [3] [4]. STS overexpression increases mitochondrial respiration & OCR; enzalutamide-resistant cells show similar phenotype [3].
In Vivo Efficacy Animal xenograft models (e.g., prostate, breast cancer), dosing regimens, tumor growth measurement [1]. Irosustat tested in phase I/II clinical trials for breast, prostate, and endometrial cancer [1].

Key Findings from Related STS Inhibitors

Research on other STS inhibitors provides valuable context for the mechanisms you might investigate with this compound.

  • Irosustat (STX64): This first-generation inhibitor has been evaluated in clinical trials. In a phase II breast cancer study, Irosustat was combined with an aromatase inhibitor. The Clinical Benefit Rate was 18.5%-21.7%, with a median progression-free survival of 2.7 months. Common grade 3/4 toxicities included dry skin (28%), nausea (13%), and fatigue (13%) [5].
  • SI-2: A specific STS inhibitor used in pre-clinical research. Studies show that STS inhibition with SI-2 counteracts metabolic reprogramming in advanced prostate cancer models by significantly reducing the Oxygen Consumption Rate (OCR) and mitochondrial Complex I enzyme activity [3].

The following diagram illustrates the core mechanistic role of STS in hormone-dependent cancers and the general strategy for its inhibition, which is relevant to all STS inhibitors, including this compound.

G DHEAS DHEAS (Circulating Sulfate) STS Steroid Sulfatase (STS) (Enzyme) DHEAS->STS Hydrolysis E1S Estrone Sulfate (E1S) E1S->STS Hydrolysis DHEA DHEA (Active Androgen) STS->DHEA Produces E1 Estrone (E1) STS->E1 Produces Androgens Further Active Androgens DHEA->Androgens Metabolism MetabolicReprogramming Metabolic Reprogramming (Enhanced Mitochondrial Respiration) DHEA->MetabolicReprogramming Promotes Estrogens Further Active Estrogens E1->Estrogens Metabolism CancerProliferation Stimulates Cancer Cell Proliferation & Survival Androgens->CancerProliferation Activates Estrogens->CancerProliferation Activates STS_Inhibitor STS Inhibitor (e.g., Irosustat, SI-2) STS_Inhibitor->STS Blocks

References

Steroid sulfatase-IN-4 resistance mechanisms in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting STS Inhibitor Resistance: FAQs

Here are answers to common questions about mechanisms that cancer cells might use to develop resistance to STS-targeted therapies.

  • FAQ 1: Why are my cancer cells resistant to STS inhibition despite effective enzyme blockade?

    • Answer: The cells may undergo metabolic reprogramming to bypass the therapy. Research shows that STS overexpression is linked to enhanced mitochondrial respiration. Even if STS is inhibited, some resistant cells can maintain energy production by upregulating oxidative phosphorylation (OXPHOS) and increasing mitochondrial activity [1].
    • Troubleshooting Tip: Assess mitochondrial function in your resistant cell lines. Use a Seahorse XF Mito Stress Test to measure the Oxygen Consumption Rate (OCR). Resistant cells are likely to show a higher basal OCR and increased ATP production, which is not suppressed by the STS inhibitor [1].
  • FAQ 2: How could STS inhibition fail to stop cancer cell migration and invasion?

    • Answer: STS has functions beyond hormone activation; it can directly activate pro-invasive signaling pathways. Overexpression of STS has been shown to induce the Wnt/β-catenin signaling pathway and trigger Epithelial-Mesenchymal Transition (EMT), a key process in metastasis [2] [3]. If the inhibitor does not disrupt these non-hormonal functions, progression may continue.
    • Troubleshooting Tip: Analyze markers of EMT and Wnt/β-catenin signaling in your treated cells. Look for a decrease in E-cadherin and increases in N-cadherin, vimentin, and transcription factors like Twist1. A β-catenin/TCF reporter assay (e.g., TOPFLASH) can also confirm if this pathway remains active [2] [3].
  • FAQ 3: In which cancer types should I consider using STS inhibitors?

    • Answer: STS inhibition is most relevant in hormone-dependent cancers where the enzyme provides a source of active steroids. The clinical candidate Irosustat has been evaluated in several cancer types [4]. The table below summarizes the evidence for key cancers.
Cancer Type Rationale for STS Inhibitor Use Key Evidence
Breast Cancer STS hydrolyzes estrone sulfate (E1S) to active estrone, a key estrogen source in postmenopausal women [4]. High STS expression in malignant vs. normal tissue; independent prognostic indicator for poor survival [4].
Prostate Cancer STS hydrolyzes DHEAS to DHEA, a precursor for potent androgens and estrogens, and is upregulated in CRPC [1] [4]. STS drives resistance to enzalutamide and abiraterone via metabolic reprogramming [1].
Ovarian Cancer Estrogens and STS activity modulate response to platinum-based chemotherapy [5]. STS inhibitor STX64 (Irosustat) shows pro-apoptotic activity and can interact with carboplatin in HGSOC cells [5].
Endometrial Cancer High local estrogen production via the STS pathway is implicated in cancer proliferation [4]. Considered a primary target for estrogen-dependent neoplasia [4].

Essential Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the FAQs.

  • Protocol 1: Evaluating Mitochondrial Metabolic Reprogramming [1]

    • Objective: To determine if resistance is linked to increased mitochondrial respiration.
    • Workflow:
      • Cell Preparation: Seed adherent cells (e.g., 26,000 cells/well for a 24-well plate) in growth medium the day before the assay.
      • Inhibitor Treatment: Treat cells with your STS inhibitor (e.g., SI-2) for 2 days prior to the assay.
      • Seahorse XF Mito Stress Test:
        • Hydrate the sensor cartridge in a non-CO₂ 37°C incubator overnight.
        • On the day of the assay, replace medium with pre-warmed XF assay medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
        • Sequentially inject modulators into the wells to achieve final concentrations:
          • Oligomycin (15 µM) to inhibit ATP synthase and measure ATP-linked respiration.
          • FCCP (20 µM) to uncouple the mitochondria and measure maximal respiratory capacity.
          • Rotenone & Antimycin A (5 µM each) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
      • Data Analysis: Normalize the recorded Oxygen Consumption Rate (OCR) by protein concentration. Use the Seahorse Wave software to generate parameters like basal respiration, ATP production, and maximal respiration.
  • Protocol 2: Probing STS-Induced Wnt/β-catenin Signaling and EMT [2] [3]

    • Objective: To confirm if STS overexpression or inhibition failure activates pro-invasive pathways.
    • Workflow:
      • Modulate STS Expression:
        • Overexpression: Transfect cells (e.g., PC-3, HeLa) with an STS expression vector (e.g., pcDNA3.1-STS) for 48 hours.
        • Knockdown: Treat cells with STS-specific siRNA to reduce endogenous expression.
      • Measure Pathway Activity:
        • β-catenin/TCF Reporter Assay: Co-transfect cells with the STS plasmid and a TOPFLASH firefly luciferase reporter plasmid. Use a Renilla luciferase plasmid for normalization. Measure luciferase activity 48 hours post-transfection.
        • Gene Expression Analysis (qRT-PCR): Isolate RNA from transfected or treated cells. Measure mRNA levels of Wnt/β-catenin target genes (e.g., cyclin D1, c-myc, MMP-7) and EMT markers (e.g., E-cadherin, N-cadherin, vimentin, Twist1).
      • Protein Level Confirmation (Western Blot): Analyze protein lysates for levels of total and phosphorylated β-catenin, GSK3β, and EMT-related proteins.

STS-Driven Resistance Signaling Pathways

The following diagrams illustrate the core signaling pathways that can contribute to resistance, as described in the research.

STS_Resistance_Pathways cluster_pathway1 1. Metabolic Reprogramming Pathway cluster_pathway2 2. Pro-Invasive Signaling Pathway STS1 STS Overexpression DHEA1 DHEA STS1->DHEA1 Hydrolyzes DHEAS1 DHEAS DHEAS1->DHEA1 Substrate Mitochondria Enhanced Mitochondrial Respiration DHEA1->Mitochondria Activates OCR ↑ Oxygen Consumption Rate (OCR) Mitochondria->OCR Resistance1 Therapeutic Resistance OCR->Resistance1 STS2 STS Overexpression DHEA2 DHEA STS2->DHEA2 Hydrolyzes DHEAS2 DHEAS DHEAS2->DHEA2 Substrate HIF1a HIF-1α Activation DHEA2->HIF1a Induces Twist1 Twist1 Expression HIF1a->Twist1 Wnt Wnt/β-catenin Signaling Twist1->Wnt EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT Induces Invasion Cell Migration & Invasion EMT->Invasion

Key Experimental Parameters from Recent Studies

For your experimental design and validation, here is a summary of quantitative data from recent publications.

Experimental Model Parameter Measured Control / Baseline Value Value with STS Manipulation Inhibitor Effect (e.g., SI-2, STX64) Citation
C4-2B STS (Prostate Cancer) STS Activity 93 ± 74 pmol DHEA/mg/h 1024 ± 51 pmol DHEA/mg/h (Overexpression) Significantly reduced by SI-2 [1] [1]
C4-2B MDVR (Enzalutamide-Resistant) Mitochondrial Respiration (OCR) Baseline level Increased Decreased upon SI-2 inhibition [1] [1]
COV362 (Ovarian Cancer) Cell Viability (STX64 IC₅₀) N/A N/A 18.21 µM [5] [5]
Kuramochi (Ovarian Cancer) Cell Viability (STX64 Sensitivity) N/A N/A Sensitive at 10 µM [5] [5]

I hope this technical guide provides a solid starting point for troubleshooting resistance to Steroid sulfatase-IN-4. The field continues to evolve, so validating these mechanisms in your specific experimental system is crucial.

References

troubleshooting Steroid sulfatase-IN-4 cytotoxicity assays

Author: Smolecule Technical Support Team. Date: February 2026

Key Cytotoxicity Data & Experimental Protocols

The core challenge is balancing effective STS inhibition with minimal cell damage. The following table summarizes the most relevant experimental findings for Steroid sulfatase-IN-4 (Compound 16) to inform your assay design [1].

Assay Type Key Finding/Parameter Experimental Detail Implication for Troubleshooting
Cytotoxicity (e.g., MTT) Significant cytotoxicity at 20 µM 53.6% inhibition of HEK-293 cell viability after 24 hours of treatment [1]. Use lower concentrations (<1 µM) to study inhibitory effects without high cytotoxicity.
Enzyme Inhibition (IC₅₀) Potent STS inhibitor IC₅₀ of 25 nM in cellular assays [1]. Confirms that sub-cytotoxic concentrations are sufficient for effective STS inhibition.
Off-Target Activity Inhibits 17β-HSD1 at 1 µM 25% inhibition of human 17β-HSD1 in a cell-free assay [1]. At higher concentrations, results may be confounded by effects on related steroid pathways.

Detailed Experimental Context

The data above comes from a study that also reported the compound's good metabolic stability in human hepatic S9 fraction and low intrinsic clearance [1]. Furthermore, research on other STS inhibitors like SI-2 provides a methodological framework:

  • Seahorse XF Mito Stress Test: Used to measure mitochondrial respiration (Oxygen Consumption Rate, OCR) in prostate cancer cells. Cells were seeded at 26,000 cells/well and analyzed after treatment with the STS inhibitor for 2 days. Key parameters measured include basal respiration and ATP production [2].
  • Complex I Enzyme Activity Assay: A colorimetric assay performed to directly measure the activity of mitochondrial electron transport chain Complex I. Cell extracts were diluted to 250 µg/mL, and activity was monitored by measuring the change in absorbance at 450 nm over 30 minutes [2].

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter, based on the available data and general experimental principles.

Problem 1: High Cytotoxicity at Effective Dosing
  • Potential Cause: The concentration required for strong STS inhibition may be close to the cytotoxic threshold, as seen with 20 µM causing over 50% cell death [1].
  • Solution: Perform a detailed dose-response curve. Start with low nanomolar concentrations (e.g., around 25 nM, its IC₅₀) and incrementally increase to find a window where STS inhibition is achieved with minimal impact on cell viability.
Problem 2: Inconsistent or Weak Biological Readout
  • Potential Cause: The observed phenotype may not be solely due to STS inhibition. This compound shows off-target activity against 17β-HSD1 at 1 µM [1], a key enzyme for activating estrogens.
  • Solution:
    • Include Specific Controls: Use a more specific STS inhibitor like Irosustat (STX64) as a comparative control to confirm that the effects are due to STS inhibition [3].
    • Measure Downstream Markers: Don't rely solely on cell viability. Use methods like the Seahorse XF Mito Stress Test to directly measure the expected downstream effect of reduced mitochondrial respiration [2].
Problem 3: General Assay Variability
  • Potential Cause: Inconsistent cell seeding, compound handling, or endpoint measurement can lead to high data variability.
  • Solution:
    • Standardize Cell Culture: Ensure consistent cell seeding density and passage number.
    • Validate Compound Stability: Confirm the solubility and stability of this compound in your assay buffer, especially for longer treatments.
    • Use a Quality Activity Assay: For direct enzyme inhibition studies, consider using a commercial Sulfatase Activity Assay Kit, which provides a standardized and colorimetric method to measure enzyme hydrolysis [4].

The following diagram outlines the logical workflow for troubleshooting cytotoxicity issues with this compound, from initial problem identification to mechanistic investigation.

G Start Start: High Cytotoxicity Observed Step1 Perform a detailed dose-response curve Start->Step1 Step2 Use low nanomolar concentrations (e.g., ~25 nM) Step1->Step2 Step3 Biological effect persists but is weak/confusing? Step2->Step3 Step4 Include a more specific control inhibitor (e.g., Irosustat) Step3->Step4 Yes Step7 Problem resolved with minimal cytotoxicity Step3->Step7 No Step5 Measure downstream metabolic phenotypes (e.g., Mitochondrial Respiration) Step4->Step5 Step6 Confirm STS-specific mechanism and refine experimental model Step5->Step6

References

Steroid sulfatase-IN-4 metabolite identification and analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Metabolite Identification

For identifying and analyzing metabolites of steroid sulfatase inhibitors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the central and most reliable technique. The table below summarizes the key analytical parameters and methods used in recent studies.

Aspect Recommended Techniques & Parameters Application / Purpose
Core Analysis Platform Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2] High-selectivity and high-sensitivity separation and identification of metabolites.
Sample Preparation Online In-Tube Solid-Phase Microextraction (IT-SPME); Capillary: Supel-Q PLOT; Sample pH: 3 (Potassium hydrogen phthalate–HCl buffer) [2] Automated extraction and concentration of sulfated steroids from biological samples prior to LC-MS/MS analysis.
Incubation Systems Liver microsomes (human, rat, dog, monkey); Hepatocytes (fresh or cryopreserved) [1] In vitro simulation of hepatic metabolism to generate metabolites.
Metabolite Profiling Radio-HPLC (with [¹⁴C]-labeled drug); High-resolution MS [1] Tracking the drug's metabolic fate and identifying unknown metabolite structures.
Key Metabolic Pathway Desulfamoylation: Hydrolysis of the sulfamate group to form the "667-coumarin" derivative [1] A major, non-cytochrome P450-mediated degradation and metabolic pathway for sulfamate-based STS inhibitors.

Experimental Protocols

Here are detailed methodologies for key experiments in metabolite identification.

In Vitro Incubation with Liver Microsomes

This protocol is used to generate and identify Phase I metabolites [1].

  • Materials: Pooled liver microsomes (e.g., from human, rat, dog), incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂), NADPH-generating system (4 mM glucose-6-phosphate, 2 IU/ml glucose-6-phosphate dehydrogenase, 1 mM β-NADP), and the drug candidate (dissolved in a suitable solvent like DMSO).
  • Procedure:
    • Prepare the incubation mixture containing liver microsomes (e.g., 1 mg/mL protein concentration) and the drug candidate (e.g., 25 μM) in buffer.
    • Pre-incubate the mixture for a few minutes at 37°C in a water bath with shaking.
    • Start the reaction by adding the NADPH-generating system.
    • Incubate for a set time (e.g., 0, 30, 60, 120 minutes).
    • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing 10% acetic acid.
    • Centrifuge the samples at high speed (e.g., 20,000×g) for 15 minutes to precipitate proteins.
    • Analyze the supernatant using LC-MS/MS.
Online IT-SPME LC-MS/MS for Sulfated Steroids

This protocol details a highly sensitive and automated method for analyzing sulfated compounds, which are relevant as substrates and potential metabolites [2].

  • Materials: Saliva, plasma, or serum samples; stable isotope-labeled internal standards (e.g., for DHEAS, PREGS); IT-SPME system with a Supel-Q PLOT capillary (60 cm × 0.32 mm i.d.); LC-MS/MS system with a C18 column (e.g., InertSustain swift C18).
  • Procedure:
    • Centrifuge the biological sample (e.g., 50 μL of saliva) and mix the supernatant with an internal standard solution.
    • Load the sample into the IT-SPME autosampler.
    • The system automatically performs multiple draw/eject cycles (e.g., 25 cycles of 40 μL at 0.2 mL/min) to extract and concentrate analytes onto the capillary.
    • Using a column-switching valve, the trapped analytes are desorbed by the LC mobile phase and transferred to the analytical column.
    • Separation is achieved with a gradient elution (e.g., water and methanol, both containing 1 mM ammonium acetate).
    • Detection is performed by MS/MS in negative ionization mode with Multiple Reaction Monitoring (MRM) for high specificity.

Workflow and Pathway Diagrams

The following diagrams outline the core experimental workflow and a key metabolic pathway.

G A Prepare In Vitro System B Incubate Drug with Liver Microsomes/Hepatocytes A->B C Quench Reaction & Precipitate Proteins B->C D Analyze Supernatant via LC-MS/MS C->D E Identify Metabolites via Mass Spectra & Standards D->E F Quantify Metabolites & Calculate Kinetic Parameters E->F

G STS_Inhibitor Sulfamate-based STS Inhibitor Desulfamoylation Hydrolysis (Desulfamoylation) STS_Inhibitor->Desulfamoylation Coumarin_Metabolite Coumarin Derivative (e.g., 667-coumarin) Desulfamoylation->Coumarin_Metabolite

Frequently Asked Questions

Q1: What is the most critical parameter to optimize in the LC-MS/MS method for these analytes? The sample preparation and extraction step is crucial due to the low concentrations of metabolites in complex biological matrices. The Online IT-SPME method has been shown to be highly effective for sulfated steroids, but if unavailable, traditional solid-phase extraction (SPE) or liquid-liquid extraction may be used with careful optimization [2].

Q2: Our lab does not have access to radiolabeled compound. How can we track metabolite formation? While radiolabeled compounds are the gold standard, you can use high-resolution mass spectrometry (HRMS). By defining the exact mass of the parent drug and applying mass defect filtering, you can screen for potential metabolites without a radioactive label. This should be followed by MS/MS fragmentation to confirm structures [1].

Q3: We suspect our inhibitor is unstable in aqueous solution. How can we confirm this? This is a known issue for some STS inhibitors like Irosustat [1]. You can perform a simple stability assay:

  • Prepare an aqueous solution of the compound (e.g., in phosphate buffer, pH 7.4).
  • Incubate it at 37°C.
  • Take aliquots at various time points and analyze them by LC-MS/MS.
  • Monitor for the appearance of the desulfamoylated product and other degradation products over time.

Q4: Why are we not seeing the expected metabolites in our in vitro systems? Consider these factors:

  • Enzyme Specificity: The metabolism might be species-specific. Test your compound in human liver microsomes or hepatocytes for the most relevant picture [1].
  • Incubation Time: The half-life of your compound might be long. Extend incubation times or increase microsomal protein concentration.
  • Non-CYP Metabolism: The primary route might be non-enzymatic (hydrolysis) or via non-CYP enzymes. Check for degradation products in buffer-only controls.

Regulatory and Development Considerations

When moving from research to development, keep these points in mind:

  • Species Selection for Toxicology: In vitro metabolism studies in liver microsomes from various species (rat, dog, monkey, human) are essential to select the most relevant animal species for subsequent toxicological studies [1].
  • Drug-Drug Interaction (DDI) Potential: Identifying which human cytochrome P450 (CYP) enzymes metabolize your drug is a regulatory requirement. This is typically done using a panel of recombinant human CYP enzymes [1].
  • Balancing Properties: Beyond potency, a successful drug candidate requires a balance of high tissue exposure/selectivity and manageable toxicity. Over-emphasizing potency alone during optimization is a common reason for clinical failure [3].

References

Understanding Nonspecific Binding of STS Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Nonspecific binding often occurs when a compound interacts with unintended targets, such as proteins or cellular components, other than its primary enzyme. For STS inhibitors, a key issue identified in clinical development is sequestration in red blood cells [1] [2]. This sequestration reduces the drug's bioavailability at the intended site of action (e.g., a tumor) and can contribute to off-target effects.

The following table summarizes the main challenges and general strategic goals for mitigating nonspecific binding.

Challenge Description General Mitigation Goal
Red Blood Cell (RBC) Sequestration [1] [2] Inhibitors like Irosustat are taken up by red blood cells, reducing circulating levels of the free, active drug. Develop inhibitors with altered physicochemical properties to avoid RBC uptake.
Lack of Specificity The inhibitor might bind to other enzymes or proteins besides STS, leading to potential off-target effects. Enhance molecular structure for higher specificity towards the STS active site.
Suboptimal Physicochemical Properties Properties like high lipophilicity can promote non-specific interactions with membranes and proteins. Optimize the compound's structure to improve its drug-like properties.

Strategies to Mitigate Nonspecific Binding

Researchers have pursued several avenues to overcome the limitations of early STS inhibitors. The strategies below, while not specific to IN-4, are logical starting points for your experiments.

  • Molecular Optimization: The core strategy is to modify the inhibitor's chemical structure.

    • Core Structure Modification: Replacing the steroidal core of first-generation inhibitors with non-steroidal scaffolds (like coumarin, triazole, or piperazinyl-ureido derivatives) has been a key approach to improve specificity and reduce unwanted interactions [1].
    • Functional Group Introduction: Introducing small, electron-withdrawing groups at specific positions on the molecule can enhance binding affinity and potency, which may allow for lower, more specific dosing [3]. For instance, introducing a fluorine atom and a benzyl group in an estradiol derivative created a potent, reversible STS inhibitor [3].
  • Experimental Assessment of Binding To test whether your modifications are effective, you can adopt established experimental frameworks:

    • In-Vitro Binding and Specificity Tests: As demonstrated in studies of new STS inhibitors, you can use a combination of biochemical assays, biophysical techniques (like Saturation Transfer Difference NMR or STD-NMR), and computational tools (molecular docking and simulation studies) [1]. These methods help predict and confirm the binding poses and stability of the inhibitor-enzyme complex, providing insights into specificity.
    • Cellular Uptake and Toxicity Assays: Evaluate cytotoxicity and druggability using standard assays like the MTT assay [1]. This helps determine if reduced nonspecific binding also translates to a better safety profile.

The overall strategic approach to this problem can be visualized as a cycle of design, testing, and refinement:

Start Challenge: Nonspecific Binding Strategy1 Molecular Optimization Start->Strategy1 Strategy2 Experimental Assessment Start->Strategy2 Test In-Vitro & Cellular Tests Strategy1->Test Apply Strategy2->Test Utilize Result Evaluate Specificity & Activity Test->Result Refine Refine Compound Design Result->Refine Refine->Strategy1 Feedback Loop

Suggested Experimental Workflow for Troubleshooting

Given the lack of direct data on IN-4, a systematic experimental approach is recommended.

  • Establish a Baseline: First, confirm the nonspecific binding issue with Steroid Sulfatase-IN-4 by replicating the initial assays that highlighted the problem.
  • Profile Physicochemical Properties: Analyze the compound's key properties (e.g., logP, polar surface area) to predict its behavior and compare it with inhibitors known to have RBC sequestration issues.
  • Employ Biophysical Techniques: Use techniques like STD-NMR, as described in the research [1], to map the exact binding epitope of IN-4 to the STS enzyme. This can reveal if it's binding to non-critical regions, guiding your optimization.
  • Iterate and Optimize: Based on your findings, consider synthesizing analogs of IN-4. Focus on modifying its structure based on the successful strategies of using non-steroidal cores or introducing specific functional groups to improve its specificity profile [3] [1].

References

Steroid sulfatase-IN-4 vs Irosustat potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Irosustat: A Benchmark STS Inhibitor

Irosustat (also known as STX64, 667 Coumate, or BN83495) is a first-generation, irreversible steroid sulfatase inhibitor that has reached phase I/II clinical trials [1] [2]. The data below summarizes its key characteristics.

Property Description / Value
Chemical Class Non-steroidal, tricyclic coumarin-based sulphamate [3] [2].
Mechanism of Action Irreversible, active site-directed inhibitor of Steroid Sulfatase (STS) [1] [4].
In Vitro Potency (IC₅₀) 8 nM (in placental microsome preparations) [3].
Clinical Status Phase I/II trials for breast, prostate, and endometrial cancer [1] [2]. Not yet marketed [2].
Key Pharmacodynamic Effect 40 mg daily dose in women with breast cancer inhibited STS activity by 98-99% in tumor tissue and significantly reduced serum levels of active estrogens and androgens [2].

Experimental Insights into STS Inhibition

The methodology for evaluating STS inhibitors like Irosustat is well-established. The following workflow and details outline common experimental approaches.

Key Experimental Protocols

The standard experiments used to generate the data for Irosustat include:

  • In Vitro STS Inhibition Assay: This is the core test for determining initial potency (IC₅₀).

    • Enzyme Source: STS is often isolated and purified from human placental microsomes, a rich source of the enzyme [3] [5].
    • Procedure: The enzyme preparation is incubated with the inhibitor and a sulfated steroid substrate. A common generic substrate is 4-methylumbelliferyl sulfate, which produces a fluorescent product upon desulfation [5]. Alternatively, natural substrates like estrone sulfate (E1S) or dehydroepiandrosterone sulfate (DHEA-S) are used, with the product quantified by methods like mass spectrometry [1].
    • Outcome: The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated. Irosustat showed an IC₅₀ of 8 nM in this setting [3].
  • Clinical Pharmacodynamic (PD) Assessment: This measures the drug's effect in the human body.

    • Method: In clinical trials, patients are given a daily oral dose of Irosustat (e.g., 40 mg) [6].
    • Measurement: STS activity is measured in peripheral blood lymphocytes and, where possible, in tumor tissue biopsies before and after treatment. Simultaneously, serum levels of active hormones (e.g., estrone, estradiol, DHEA) and their sulfated precursors (e.g., E1S, DHEA-S) are tracked using highly specific techniques like gas chromatography–tandem mass spectrometry (GC–MS/MS) [1] [6].
    • Outcome: This confirms target engagement and biological activity, showing near-complete STS inhibition and significant suppression of active sex steroids in patients [2] [6].

Finding Data on Newer Inhibitors

The absence of "Steroid sulfatase-IN-4" in the current search suggests it may be a relatively recent research compound. To find the information you need, I suggest you:

  • Consult Specialized Databases: Search in patent databases (like Google Patents or USPTO) and commercial chemical registries (such as Selleckchem or MedChemExpress), where early-stage research compounds are often listed with their biological data.
  • Refine Your Literature Search: Use the full, precise chemical name or its registry number (if known) in databases like PubMed and Scopus to find any recently published primary research articles.

References

Steroid sulfatase-IN-4 vs other STS inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Efficacy at a Glance

The table below summarizes key potency data for several STS inhibitors from recent scientific literature.

Inhibitor Name Core Structure / Type Reported IC₅₀ / Potency Key Characteristics & Notes
Steroid sulfatase-IN-4 Non-steroidal sulphamate [1] 25 nM (cellular IC₅₀) [1] Irreversible inhibitor; also shows 25% inhibition of 17β-HSD1 at 1 µM [1].
Compound 3L 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate [2] 15.97 nM (cellular IC₅₀) [2] In the same study, Irosustat showed lower activity at low concentrations [2].
Irosustat (STX64) Coumarin-based sulphamate [3] [4] < 100 nM (quoted as "nanomolar potency") [3] The first STS inhibitor to enter clinical trials (Phase I/II); serves as a common reference compound [3] [4].
EMATE Steroidal (Estrone-based) sulphamate [4] Extremely high (pre-clinical) [4] Not developed clinically due to potent estrogenic properties [4].

A key challenge in direct comparison is the difference in experimental systems. For example, the IC₅₀ for this compound was measured in cellular assays [1], whereas some historic data for other inhibitors may come from cell-free systems using purified enzymes [4], making direct potency comparisons less reliable.

Understanding the Experiments Behind the Data

To interpret inhibitor data accurately, it's helpful to understand the common experimental approaches used to generate it.

STS Enzyme Source and Purification

The STS enzyme used in assays is often isolated from human placentae. Recent studies have employed single-step purification methods using anion-exchange chromatography to obtain active enzyme from microsomal fractions, achieving over 90% purity as confirmed by SDS-PAGE [5].

Standard Activity and Inhibition Assays

Researchers typically measure the hydrolysis of a substrate by STS. Common experimental setups include:

  • Radioactive Assays: Using tritium-labeled estrone sulfate ([³H]-E1S) as a substrate. The amount of hydrolyzed product formed is quantified to determine enzyme activity and the inhibitory potency (IC₅₀) of compounds [2].
  • Fluorometric Assays: Using synthetic substrates like 4-methylumbelliferyl sulfate in a microtiter plate format. The fluorescent product released upon hydrolysis allows for high-throughput screening of potential inhibitors [5].
  • Cell-Based Assays: Conducted in hormone-dependent cancer cell lines (e.g., MCF-7 breast cancer cells). These measure the inhibitor's ability to penetrate cell membranes and block the conversion of sulfated steroids (like E1S) into active estrogens (like E1 and E2) within a cellular environment [3] [2].

The following diagram illustrates a logical workflow for the discovery and evaluation of new STS inhibitors:

workflow Start Identify Potential STS Inhibitors Purify Purify STS Enzyme (e.g., from human placenta) Start->Purify Screen In Vitro Screening (Fluorescent/Radioactive assay) Purify->Screen CellAssay Cellular Potency Assay (e.g., MCF-7 cells) Screen->CellAssay Hits from screening Characterize Further Characterization (Selectivity, Metabolism, Toxicity) CellAssay->Characterize Lead compounds

Advanced Evaluation Techniques

Beyond basic potency, advanced techniques provide deeper insights:

  • Molecular Docking & Dynamics: These computational methods simulate how an inhibitor binds to the STS active site (e.g., PDB code: 1P49). Key interactions often involve residues like Lys368, Arg98, and Phe488. Dynamics simulations (e.g., 100+ ns) further assess the stability of the enzyme-inhibitor complex [5] [6].
  • STD-NMR Spectroscopy: This biophysical technique is used for "epitope mapping" to determine which specific parts of the inhibitor molecule are in direct contact with the enzyme [5].

Interpretation and Next Steps for Research

The search results indicate that This compound is a potent, irreversible inhibitor, but a definitive efficacy ranking against all other inhibitors isn't possible with the currently available public data.

To make a well-supported comparison for your research, I suggest you:

  • Focus on head-to-head studies: When available, prioritize data from studies that directly compare multiple inhibitors under identical experimental conditions.
  • Look beyond IC₅₀: Consider other crucial properties for drug development, such as selectivity (to avoid off-target effects), metabolic stability, and cellular toxicity.
  • Monitor clinical progress: Note that while many potent inhibitors exist in the lab, Irosustat remains the most clinically advanced candidate, providing a key benchmark for real-world performance [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Known Activity of Steroid sulfatase-IN-4

The core pharmacological profile of this compound is summarized in the table below.

Property Description
Target Steroid sulfatase (STS) [1].
IC₅₀ against human STS 25 nM (in cellular assays) [1].
Inhibition Type Irreversible [1].
Reported Specificity Data At 1 µM, shows 25% inhibition against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) in a cell-free assay [1].
Primary Research Application Study of endometriosis [1].

Lack of Broad Specificity Profiling

A comprehensive specificity profile for this compound against related enzymes is not available in the current public scientific literature. Key missing information includes:

  • No data against other sulfatase families: The search results did not contain cross-reactivity tests against other sulfatases, such as Arylsulfatase A (which breaks down cerebroside sulfate) or Arylsulfatase B (involved in glycosaminoglycan metabolism) [2] [3] [4].
  • Limited off-target screening: The single data point against 17β-HSD1 suggests some off-target activity at high concentrations, but a broad panel screening against other steroidogenic enzymes has not been published [1].

The Sulfatase Enzyme Family Context

To properly frame the specificity question, it's helpful to know that sulfatases are a diverse enzyme family. The SulfAtlas database classifies them into several families and subfamilies based on sequence and function [2]:

  • Family S1: Formylglycine-dependent sulfatases. This is the largest family and includes Steroid Sulfatase (STS) [2].
  • Family S2: Alkylsulfodioxygenases [2].
  • Families S3 & S4: Alkyl- and arylsulfohydrolases, which share a metallo-β-lactamase fold [2].

A definitive specificity profile for an inhibitor like this compound would ideally include testing against representatives of these different families. The experimental workflow for establishing this profile would involve a series of controlled assays.

cluster_1 In Vitro Biochemical Assays cluster_2 Cellular & Functional Assays Start Start: Specificity Assessment Step1 1. Purify Target & Related Enzymes (e.g., STS, ARSA, ARSB, SULTs) Start->Step1 Step2 2. Conduct Enzyme Activity Assays with inhibitor and specific substrates Step1->Step2 Step3 3. Calculate IC₅₀ values for each enzyme Step2->Step3 Step4 4. Test in Cell-Based Models (e.g., hormone-dependent cancer cells) Step3->Step4 Step5 5. Measure Downstream Effects (e.g., cell proliferation, hormone levels) Step4->Step5 Step6 6. Integrate Data Establish Specificity Profile Step5->Step6

References

Steroid sulfatase-IN-4 comparison with dual aromatase-sulfatase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Dual Aromatase-Steroid Sulfatase Inhibitors

The following table summarizes experimental data for key DASIs, showing their inhibitory activity (IC50 values) against both Aromatase (Arom) and Steroid Sulfatase (STS) enzymes. Lower IC50 values indicate greater potency.

Compound / Identifier Aromatase IC50 (nM) STS IC50 (nM) Key Features / Chemical Class
14 [1] 0.015 (15 pM) 0.83 (830 pM) Hybrid structure; picomolar potency
15 [1] 0.018 (18 pM) 0.13 (130 pM) Hybrid structure; picomolar potency
19b [2] 137 48 Benzofuran ketone sulfamate; 4-chloro derivative
19e [2] 35 164 Benzofuran ketone sulfamate; 4-methoxy derivative
3 [1] 0.82 39 4-((4-bromobenzyl)-[1,2,4]-triazol-4-ylamino)benzonitrile-based
9 [1] 0.50 5.50 Biphenyl-based
2 [1] 100 277 Early generation DASI
Irosustat (STS-only) [3] [4] Not Applicable ~0.056 - 350 (varies by assay) Clinical STS benchmark; non-steroidal, sulfamate-based

Experimental Protocols for Key Data

The potency data for the most active compounds primarily comes from cell-based assays. Here are the detailed methodologies:

  • For Compounds 14 & 15 [1]: The in vitro inhibition of STS and aromatase activity was assessed using JEG-3 human choriocarcinoma cells. These cells constitutively express high levels of both enzymes. The extent of enzyme inhibition produced by the sulfamoylated compounds was measured and reported as IC50 values.
  • For Compounds 19b & 19e [2]: The experimental details for the benzofuran-derived sulfamates are described in the source publication. The reported IC50 values are results from assays designed to evaluate dual inhibitory activity.

The Rationale Behind Dual Inhibition

Dual inhibitors are designed to block two crucial pathways in estrogen synthesis simultaneously, a strategy that may lead to more comprehensive estrogen deprivation in hormone-dependent cancers and overcome limitations of single-target therapies [1] [4].

The diagram below illustrates how DASIs achieve this dual blockade and the experimental workflow for their evaluation.

G Steroid_Sulfates Steroid Sulfates (e.g., Estrone Sulfate, DHEA-S) STS_Enzyme Steroid Sulfatase (STS) Enzyme Steroid_Sulfates->STS_Enzyme  Hydrolysis Active_Estrogens Active Estrogens (e.g., Estradiol, Estrone) Aromatase_Enzyme Aromatase Enzyme Aromatase_Enzyme->Active_Estrogens STS_Enzyme->Aromatase_Enzyme Precursors DASI Dual Aromatase-Sulfatase Inhibitor (DASI) DASI->Aromatase_Enzyme Inhibits DASI->STS_Enzyme Inhibits

References

validating Steroid sulfatase-IN-4 target engagement biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Steroid Sulfatase Inhibitors

The table below summarizes key inhibitors based on the available information.

Inhibitor Name Type / Generation Reported IC50 / Ki Value Key Characteristics & Clinical Status
Steroid sulfatase-IN-4 Irreversible Inhibitor [1] IC50: 25 nM (human STS) [1] Information is limited; cited as a potential candidate for endometriosis research [1].
Irosustat (STX64) First Generation / Irreversible [2] [3] IC50: 8 nM [1] The most clinically advanced STS inhibitor; has completed Phase I/II trials for breast, prostate, and endometrial cancers [2] [3].
Estradiol 3-sulfamate Irreversible [1] IC50: 251 nM; Ki: 133 nM [1] A potent, long-acting, and orally active inhibitor [1].
DU-14 Inhibitor [1] IC50: 55.8 nM [1] Also shows neuroprotective effects by increasing DHEAS levels [1].
Steroid sulfatase/17β-HSD1-IN-3 Dual Inhibitor (STS & 17β-HSD1) [1] IC50: 27 nM (STS) [1] Designed to simultaneously block two key enzymes in estrogen synthesis, relevant for endometriosis [1].

Experimental Protocols for STS Inhibition

While specific protocols for this compound are not available, the following established methodologies are relevant for assessing target engagement.

Enzyme Activity Assays

A common method involves purifying the STS enzyme from human placental tissue and evaluating inhibitor potency through fluorescence-based inhibition assays [4]. The general workflow is as follows:

  • Enzyme Source: STS is isolated and purified from human placenta [4].
  • Reaction: The enzyme is incubated with a suitable fluorescent or radiolabeled substrate in the presence or absence of the test inhibitor.
  • Measurement: The conversion of the sulfated steroid to its desulfated product is measured. For fluorescence-based assays, this involves monitoring a change in fluorescence upon hydrolysis [4].
  • Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated. Further analysis, such as Lineweaver-Burk plots, can determine the inhibition mechanism (reversible or irreversible) [5].
Cellular Proliferation Assays

To demonstrate functional biological effects, inhibitors are tested on hormone-dependent cancer cell lines.

  • Cell Models: Commonly used cell lines include MCF-7 (breast cancer) and T-47D (estrogen-dependent breast cancer) [2] [1].
  • Method: Cells are treated with varying concentrations of the STS inhibitor.
  • Endpoint: Cell viability is measured after a set period (e.g., 48-72 hours) using assays like MTT to determine the inhibitor's anti-proliferative effect (IC50) [1].
Analysis of Steroid Metabolites

Confirming target engagement requires direct measurement of steroid sulfate and desulfated steroid levels before and after inhibitor treatment. This is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [6] [7].

  • Target Analytes: Key biomarkers include Dehydroepiandrosterone sulfate (DHEA-S) and its product Dehydroepiandrosterone (DHEA), as well as Estrone sulfate (E1S) and Estrone (E1) [8] [2].
  • Sample Types: This can be performed in cell culture media, animal model sera, or patient biofluids like plasma and saliva [6] [7].
  • Outcome: Successful STS inhibition is indicated by a decrease in desulfated steroids (DHEA, E1) and an accumulation of their sulfated precursors (DHEA-S, E1S).

Steroid Sulfatase Pathway and Inhibitor Mechanism

The diagram below illustrates the role of Steroid Sulfatase (STS) in hormone activation and the mechanism of irreversible inhibitors.

STS_Pathway cluster_note Inhibition Outcome DHEAS DHEA-Sulfate (DHEA-S) Inactive Precursor STS Steroid Sulfatase (STS) Enzyme DHEAS->STS  Hydrolysis Outcome Accumulation of DHEA-S/E1S Reduction of Active Hormones DHEAS->Outcome E1S Estrone Sulfate (E1S) Inactive Precursor E1S->STS  Hydrolysis E1S->Outcome DHEA DHEA Active Androgen STS->DHEA E1 Estrone (E1) Active Estrogen STS->E1 Inhibitor Irreversible Inhibitor (e.g., Irosustat, this compound) Inhibitor->STS  Irreversible Binding

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

420.0546705 Da

Monoisotopic Mass

420.0546705 Da

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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